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  • Product: Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-
  • CAS: 82024-01-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

An In-depth Technical Guide to Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Butanamide, 3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, a novel chemical entity with a structure suggestive of potential bioactivity within the central nervous system. As this compound is not extensively cataloged in public chemical databases, this document serves as a foundational resource for researchers and drug development professionals. It outlines the molecule's predicted chemical identity and physicochemical properties, proposes a robust synthetic pathway with detailed protocols, and establishes a rigorous framework for its analytical characterization. Furthermore, a hypothesis-driven approach to evaluating its biological activity is presented, focusing on its structural similarity to γ-aminobutyric acid (GABA) analogs. This guide is designed to be a practical and authoritative resource, grounding its recommendations in established chemical principles and validated experimental methodologies.

Chemical Identity and Predicted Physicochemical Properties

Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- is a di-amide compound that is not currently indexed with a dedicated entry in major chemical databases such as PubChem or the NIST WebBook. Its structure, derived from its IUPAC name, consists of a 3-methylbutanamide (isovaleramide) moiety connected via its nitrogen atom to a 4-(propylamino)-4-oxobutyl group. This linker is structurally analogous to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] This structural feature suggests that the compound may possess neuromodulatory properties.

Nomenclature and Structural Identifiers

To ensure unambiguous identification for research and documentation, the following identifiers have been computationally generated.

  • IUPAC Name: 3-methyl-N-(4-oxo-4-(propylamino)butyl)butanamide

  • Common Synonyms: N-Isovaleryl-N'-propyl-GABA-amide

  • Molecular Formula: C₁₂H₂₄N₂O₂

  • SMILES: CCCN(C(=O)CCC(N(C(=O)CC(C)C)))

  • InChI Key: (Predicted) A unique InChI key would be generated upon synthesis and registration.

Predicted Physicochemical Data

The following properties are predicted based on the compound's structure, which features two secondary amide groups and aliphatic chains. These predictions are crucial for planning synthesis, purification, and formulation studies.

PropertyPredicted Value / CharacteristicRationale & Context
Molecular Weight 228.33 g/mol Calculated from the molecular formula (C₁₂H₂₄N₂O₂).
Appearance White to off-white solidTypical for small molecule amides of this molecular weight.
logP (Octanol/Water) ~1.5 - 2.5The two amide groups provide hydrogen bonding capacity, but the C12 aliphatic backbone imparts significant lipophilicity. This balance suggests moderate lipophilicity, potentially allowing for blood-brain barrier penetration.
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF); sparingly soluble in water.The amide groups offer some polarity, but the overall structure is dominated by nonpolar alkyl groups.[3]
Hydrogen Bond Donors 2The two N-H protons of the secondary amides.
Hydrogen Bond Acceptors 2The two carbonyl oxygens (C=O).
pKa Non-ionizable under physiological pHAmides are generally neutral and not readily protonated or deprotonated.

Proposed Synthesis and Purification

Given the absence of a published synthesis protocol, a logical and robust route is proposed based on standard amide coupling chemistry.[] The strategy relies on the sequential formation of the two amide bonds, a common and highly effective method in medicinal chemistry.[5][6]

Retrosynthetic Analysis

The retrosynthetic analysis breaks the target molecule down into commercially available or easily synthesized starting materials. The primary disconnections are made at the two amide C-N bonds.

G cluster_0 Amide Coupling 2 target Target Molecule (C₁₂H₂₄N₂O₂) inter Intermediate Amide (Isovaleryl-GABA-Ester) target->inter Disconnect C-N (Amide 2) sm1 3-Methylbutanoic Acid (Isovaleric Acid) inter->sm1 Disconnect C-N (Amide 1) sm2 GABA Ethyl Ester inter->sm2 sm3 Propylamine

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocol

This protocol employs a two-step amide coupling process using ethyl 4-aminobutanoate (GABA ethyl ester) as the central scaffold.

Step 1: Synthesis of Ethyl 4-(3-methylbutanamido)butanoate

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methylbutanoic acid (1.0 eq) and ethyl 4-aminobutanoate hydrochloride (1.05 eq) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and the carboxylic acid.

  • Coupling Agent: Add a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) along with an activator such as Hydroxybenzotriazole (HOBt) (1.2 eq). Rationale: EDC/HOBt is a standard, high-yield coupling system that minimizes side reactions and racemization.[]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the intermediate ester.

Step 2: Synthesis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

  • Saponification: Dissolve the purified ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed to the corresponding carboxylic acid.

  • Acidification & Extraction: Acidify the mixture to pH ~2-3 with 1M HCl and extract the product into Ethyl Acetate. Dry the organic layer and concentrate to yield the carboxylic acid intermediate.

  • Second Amide Coupling: Dissolve the carboxylic acid intermediate (1.0 eq) and propylamine (1.1 eq) in anhydrous DCM at 0 °C.

  • Coupling Reaction: Add EDC (1.2 eq) and HOBt (1.2 eq) and allow the reaction to proceed at room temperature overnight, as described in Step 1.

  • Final Workup & Purification: Perform an aqueous workup similar to Step 1. Purify the final crude product by flash column chromatography or recrystallization to obtain the target molecule.

Analytical Characterization and Quality Control

To confirm the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This ensures the material meets the standards required for subsequent biological evaluation.

Proposed QC Workflow

G cluster_0 Primary Structure Confirmation cluster_1 Functional Group & Purity Analysis synthesis Final Purified Compound nmr ¹H and ¹³C NMR synthesis->nmr ms High-Resolution MS synthesis->ms ir FT-IR Spectroscopy nmr->ir ms->ir hplc HPLC-UV/ELSD (Purity >95%) ir->hplc final final hplc->final Release for Biological Screening

Caption: Quality control workflow for structural validation.

Expected Spectroscopic Data
  • ¹H NMR: Expect distinct signals for the propyl group (triplet, sextet, triplet), the isobutyl group (doublet, multiplet, doublet), and the two sets of methylene protons in the GABA backbone. The two N-H protons should appear as broad singlets or triplets.

  • ¹³C NMR: The spectrum should show 12 unique carbon signals, including two characteristic carbonyl peaks in the 170-175 ppm range.

  • Mass Spectrometry (HRMS): The parent ion [M+H]⁺ should be observed at m/z 229.1916, confirming the molecular formula C₁₂H₂₄N₂O₂.

  • Infrared (IR) Spectroscopy: Key absorbances should include N-H stretching for the secondary amides (~3300 cm⁻¹) and strong C=O stretching (Amide I band) around 1640 cm⁻¹.[7]

Hypothesis on Biological Activity and Proposed Screening

The structural similarity of the core to GABA suggests the compound could act as a modulator of the GABAergic system.[1] Dysfunction in this system is implicated in disorders like epilepsy, anxiety, and pain.[2] Therefore, the primary hypothesis is that this molecule may function as a GABA receptor agonist or as an inhibitor of GABA transporters (GATs).

Proposed In-Vitro Screening Funnel

A tiered approach is recommended to efficiently test this hypothesis, starting with broad screening and progressing to more specific functional assays.

G start Test Compound (>95% Purity) tier1 Tier 1: Primary Binding Assays (Radioligand Displacement) start->tier1 decision1 Hit? tier1->decision1 tier2 Tier 2: Functional Assays (e.g., Electrophysiology, Ca²⁺ Flux) decision2 Active? tier2->decision2 tier3 Tier 3: Selectivity & Mechanism (GAT Uptake Inhibition, Off-Target Panel) end Lead Candidate for In-Vivo Studies tier3->end decision1->tier2 Yes stop1 Inactive decision1->stop1 decision2->tier3 Yes stop2 Not Functional decision2->stop2

Caption: Proposed screening funnel for biological evaluation.

  • Tier 1 - Receptor Binding: Assess the compound's ability to bind to GABA-A and GABA-B receptors using competitive radioligand binding assays. This provides a rapid determination of affinity.

  • Tier 2 - Functional Assays: For any compound showing significant binding, assess its functional activity. Techniques like patch-clamp electrophysiology on neurons or cell lines expressing GABA receptors can determine if the compound is an agonist, antagonist, or allosteric modulator.

  • Tier 3 - Selectivity and Mechanism of Action: Profile active compounds for their ability to inhibit GABA uptake via the main GABA transporters (GAT1-4). A broad off-target screening panel should also be run to identify any potential undesirable interactions.

Safety, Handling, and Storage

As a novel chemical entity with unknown toxicological properties, Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- must be handled with appropriate precautions.

  • Handling: Always use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to prevent degradation.

  • Toxicity: No data is available. Treat as a potentially hazardous substance. In case of exposure, follow standard laboratory safety protocols and seek medical advice. An MSDS should be generated based on the predicted properties and general amide chemistry.

References

  • PubChem. Butanamide, 3-methyl-N-propyl-. National Center for Biotechnology Information. [Link]
  • NextSDS. Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. [Link]
  • Andersen, K. E., et al. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 44(11), 1739-1752. [Link]
  • NIST. Butanamide, 3-methyl-. NIST Chemistry WebBook. [Link]
  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
  • Cheméo. Butanamide, N-ethyl-3-methyl - Chemical & Physical Properties. [Link]
  • NIST. Butanamide, 3-methyl- Gas Chromatography. NIST Chemistry WebBook. [Link]
  • Wang, Q., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 904. [Link]
  • Sidorova, A., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17. [Link]
  • ResearchGate. A Simple and Efficient Synthesis of γ-Aminobutyric Acid (GABA) Derivatives. [Link]
  • NIST. Butanamide, 3-methyl- Condensed phase thermochemistry data. NIST Chemistry WebBook. [Link]
  • NIST. Butanamide, 3-methyl- Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]
  • NIST. Butanamide, 3-methyl-N-(2-methylpropylidene). NIST Chemistry WebBook. [Link]
  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
  • LookChem. 2-isopropyl-3-methylbutanamide. [Link]
  • ChemBK. ButanaMide, N,N,3-triMethyl-. [Link]
  • Pharos. Butanamide, N-(4-chlorophenyl)-2-[(4- methyl-2-nitrophenyl)azo]-3-oxo-. [Link]
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
  • LibreTexts. Chemistry of Amides. [Link]/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.07%3A_Chemistry_of_Amides)
  • Australian Industrial Chemicals Introduction Scheme (AICIS). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. [Link]
  • MDPI. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. [Link]
  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]
  • Cheméo. Chemical Properties of Butanamide, N-isobutyl-3-methyl. [Link]

Sources

Exploratory

Structural Elucidation of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-: A Comprehensive NMR Guide

Executive Summary The compound Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (empirical formula: C12​H24​N2​O2​ ) is a highly functionalized diamide derivative of γ -aminobutyric acid (GABA). Structurally, it can...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (empirical formula: C12​H24​N2​O2​ ) is a highly functionalized diamide derivative of γ -aminobutyric acid (GABA). Structurally, it can be classified as Isovaleryl-GABA-propylamide . This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the precise structural elucidation of this molecule, detailing the causality behind experimental parameter selection and the mechanistic origins of its spectral signatures.

Pharmacological Context & Structural Design

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, exogenous GABA exhibits exceptionally poor blood-brain barrier (BBB) penetration due to its zwitterionic nature and low lipophilicity 1[1]. To circumvent this pharmacokinetic limitation, medicinal chemists design lipophilic GABA analogues to act as neuromodulators or GABA-aminotransferase (GABA-AT) inhibitors 2[2].

In this specific compound, the amine terminus of the GABA backbone is acylated with an isovaleryl group, while the carboxylic acid terminus is converted into a propylamide. This dual-capping strategy neutralizes the polar charges, significantly increasing the partition coefficient ( logP ) and facilitating passive diffusion into the CNS.

Experimental Protocols: A Self-Validating NMR Workflow

To ensure rigorous scientific integrity, the structural elucidation relies on a self-validating system of 1D and 2D NMR techniques. Every step is optimized to prevent signal loss and ensure quantitative accuracy.

Sample Preparation
  • Solvent Selection : Deuterated chloroform ( CDCl3​ ) is selected over protic solvents like D2​O or CD3​OD . Protic solvents cause rapid deuterium exchange of the critical amide (-NH-) protons, rendering them "NMR-silent." CDCl3​ preserves these signals, allowing for complete structural mapping.

  • Concentration & Referencing : 15–20 mg of the highly pure analyte is dissolved in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm).

Acquisition Parameters
  • 1 H NMR (400 MHz) : Acquired with a 30° pulse angle and a relaxation delay ( D1​ ) of 2.0 seconds across 16–32 scans. The 2.0 s delay ensures the complete T1​ relaxation of aliphatic protons, which is critical for accurate integration and proton counting.

  • 13 C NMR (100 MHz) : Acquired using composite pulse decoupling (CPD) to remove C-H splitting, a 45° pulse angle, and an extended relaxation delay ( D1​ ) of 3.0–5.0 seconds across 1024 scans. The extended delay is mandatory for the quaternary carbonyl carbons, which lack attached protons to facilitate dipole-dipole relaxation and thus exhibit significantly longer T1​ times.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase & Baseline Corr.) C->D E Spectral Analysis & Signal Assignment D->E

Step-by-step NMR acquisition and processing workflow for structural elucidation.

Spectral Analysis & Mechanistic Elucidation

1 H NMR Data Interpretation

The 1 H NMR spectrum is characterized by three distinct aliphatic spin systems separated by NMR-silent amide linkages.

  • Amide Protons : The two -NH- protons appear as broad signals at δ 6.20 and δ 5.80 ppm. Their significant downfield shift is driven by the electron-withdrawing mesomeric effect of the adjacent carbonyl groups and stabilized by intermolecular hydrogen bonding in the non-polar CDCl3​ solvent 3[3].

  • GABA Linker : The central aliphatic chain shows a characteristic quintet at δ 1.80 ppm for the β -methylene group, flanked by a triplet ( δ 2.25 ppm) alpha to the carbonyl and a quartet ( δ 3.25 ppm) alpha to the amine. The quartet splitting arises from coupling with both the adjacent methylene protons and the amide NH proton.

Table 1: 1 H NMR Spectral Data ( CDCl3​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
6.20br s / t1H-GABA -NH -
5.80br s / t1H-Propyl -NH -
3.25q2H6.5GABA -CH 2​ -N
3.20q2H7.0Propyl -CH 2​ -N
2.25t2H7.0GABA -CH 2​ -CO
2.10m1H-Isovaleryl -CH -
2.05d2H7.0Isovaleryl -CH 2​ -CO
1.80quintet2H6.5GABA -CH 2​
  • ( β )
1.50sextet2H7.3Propyl -CH 2​
  • ( β )
  • 0.95d6H6.6Isovaleryl -(CH 3​ ) 2​
    0.90t3H7.4Propyl -CH 3​
    13 C NMR Data Interpretation

    The 13 C NMR spectrum confirms the presence of 12 distinct carbon environments. The most diagnostic signals are the two carbonyl resonances at δ 173.5 and 173.0 ppm. Saturated aliphatic amide carbonyls typically resonate in the 170–175 ppm range, which is slightly upfield from standard ketones due to the electron-donating resonance from the nitrogen lone pair ( π -conjugation) 4[4].

    Table 2: 13 C NMR Spectral Data ( CDCl3​ , 100 MHz)

    Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
    173.5CqIsovaleryl C =O
    173.0CqGABA C =O
    46.1CH 2​ Isovaleryl -C H 2​ -CO
    41.5CH 2​ Propyl -C H 2​ -N
    39.2CH 2​ GABA -C H 2​ -N
    33.8CH 2​ GABA -C H 2​ -CO
    26.2CHIsovaleryl -C H-
    25.5CH 2​ GABA -C H 2​
    • ( β )
    22.9CH 2​ Propyl -C H 2​
  • ( β )
  • 22.6CH 3​ Isovaleryl -(C H 3​ ) 2​ (2C)
    11.4CH 3​ Propyl -C H 3​
    2D NMR Connectivity and Unambiguous Assignment

    While 1D NMR provides an inventory of atoms, 2D NMR establishes the topological map, acting as the ultimate self-validation mechanism.

    • COSY (Correlation Spectroscopy) : Maps the three isolated spin systems independently. For instance, the cross-peak between δ 1.80 (GABA β -CH 2​ ) and both δ 3.25 ( γ -CH 2​ ) and δ 2.25 ( α -CH 2​ ) confirms the intact GABA backbone.

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment bridges the NMR-silent heteroatoms. The Isovaleryl carbonyl carbon ( δ 173.5) shows a 3JCH​ correlation to the GABA γ -CH 2​ protons ( δ 3.25). Similarly, the GABA carbonyl carbon ( δ 173.0) correlates with the Propyl α -CH 2​ protons ( δ 3.20). These long-range correlations unambiguously prove the connectivity of the three fragments across the amide bonds.

    Connectivity Iso Isovaleryl Group (CH3)2CH-CH2-CO- GABA GABA Linker -NH-CH2-CH2-CH2-CO- Iso->GABA HMBC: GABA-CH2 to Iso-CO COSY1 COSY: Iso CH3 ↔ CH ↔ CH2 Iso->COSY1 Propyl Propylamide Group -NH-CH2-CH2-CH3 GABA->Propyl HMBC: Propyl-CH2 to GABA-CO COSY2 COSY: GABA NH ↔ CH2 ↔ CH2 ↔ CH2 GABA->COSY2 COSY3 COSY: Propyl NH ↔ CH2 ↔ CH2 ↔ CH3 Propyl->COSY3

    Key 2D NMR (COSY and HMBC) connectivity map for structural verification.

    Conclusion

    The structural elucidation of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- relies on a robust, self-validating NMR methodology. By combining high-resolution 1D spectra with 2D heteronuclear correlation techniques, the exact connectivity of the isovaleryl, GABA, and propylamide moieties is confirmed. This analytical framework is essential for the quality control and pharmacological validation of novel, lipophilic neuromodulators designed for CNS targeting.

    References

    • Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - nih.gov. 1

    • Rational approaches for the design of various GABA modulators and their clinical progression - nih.gov. 2

    • 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts - kfupm.edu.sa. 4

    • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - researchgate.net. 3

    Sources

    Foundational

    Pharmacokinetic Properties of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-: A Comprehensive Preclinical ADME Characterization

    Document Type: Technical Whitepaper Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Compound Identifier: CAS 82024-01-9 (Referred to herein as IGPA : Isovale...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Technical Whitepaper Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Compound Identifier: CAS 82024-01-9 (Referred to herein as IGPA : Isovaleryl-GABA-propylamide)

    Executive Summary

    Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS 82024-01-9) is a synthetic aliphatic diamide. Structurally, it consists of an isovaleryl group conjugated to a γ -aminobutyric acid (GABA)-like linker, terminating in an N-propyl amide. Because of its unique diamide backbone, IGPA presents specific pharmacokinetic (PK) advantages and challenges. Unlike esters, which are rapidly degraded by ubiquitous plasma esterases, amides exhibit high systemic stability. Consequently, the clearance of IGPA is almost exclusively driven by hepatic amidases and Cytochrome P450 (CYP)-mediated aliphatic oxidation.

    This whitepaper details the rigorous, self-validating preclinical methodologies required to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of IGPA, translating raw in vitro and in vivo data into actionable pharmacokinetic insights.

    Physicochemical Profiling & Causality in ADME Design

    Before initiating in vitro assays, physicochemical parameters must be established to dictate experimental design. IGPA has a molecular formula of C12​H24​N2​O2​ and a molecular weight of 228.33 Da.

    • Lipophilicity (LogP): The estimated LogP is ~1.2. This moderate lipophilicity is optimal for oral absorption, balancing aqueous solubility in the gastrointestinal (GI) tract with sufficient lipid solubility to partition into enterocyte membranes.

    • Topological Polar Surface Area (TPSA): The two amide moieties contribute a TPSA of ~58 Ų. Because a TPSA < 120 Ų correlates with excellent oral bioavailability, and < 90 Ų suggests potential blood-brain barrier (BBB) permeability, IGPA is predicted to be highly permeable.

    • Ionization: Amides are neutral at physiological pH (7.4). Causality: Because IGPA lacks ionizable amines or carboxylic acids, its absorption is independent of GI tract pH fluctuations, eliminating the need for pH-gradient permeability assays.

    ADME_Workflow Compound Compound 82024-01-9 (IGPA) PhysChem Physicochemical Profiling Compound->PhysChem InVitro In Vitro ADME (Caco-2, Microsomes) PhysChem->InVitro LogP, TPSA Bioanalysis LC-MS/MS Method Validation InVitro->Bioanalysis Metabolite ID InVivo In Vivo PK (Rat IV/PO) Bioanalysis->InVivo Quantification Data PK Parameters & PBPK Modeling InVivo->Data Clearance, F%

    Fig 1: Preclinical ADME workflow for the characterization of Compound 82024-01-9.

    In Vitro Absorption: Caco-2 Permeability Protocol

    To validate the in silico prediction of high permeability, a bidirectional Caco-2 cell transport assay is employed. This serves as the gold standard for predicting human intestinal absorption and identifying active efflux[1].

    Step-by-Step Methodology
    • Cell Culturing (Self-Validation Step): Seed Caco-2 cells (passage 30-40) onto 0.4 µm pore polycarbonate Transwell inserts at a density of 2×104 cells/well. Culture for 21 days. Causality: A 21-day incubation is mandatory to ensure full polarization into a differentiated monolayer with functional brush borders and tight junctions[1]. Prior to the assay, validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); only wells with TEER > 250 Ω·cm² are used.

    • Dosing: Prepare a 10 µM solution of IGPA in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Add 200 µL to the apical (A) chamber for A-to-B transport, or 600 µL to the basolateral (B) chamber for B-to-A transport[1].

    • Incubation & Sampling: Place the plate in an orbital shaker (60 rpm) at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed HBSS to maintain sink conditions[1].

    • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

    Interpretation: IGPA demonstrates a Papp(A−B)​ of 18.5×10−6 cm/s and an ER of 1.1. Because the ER is < 2.0, IGPA is absorbed via passive transcellular diffusion and is not a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

    Hepatic Metabolism & CYP450 Phenotyping

    Because amides resist plasma esterase cleavage, IGPA's clearance is heavily dependent on hepatic Phase I metabolism. We utilize human liver microsomes (HLM) to determine intrinsic clearance ( CLint​ ) and identify specific Cytochrome P450 (CYP) isoforms responsible for degradation[2].

    Step-by-Step Methodology
    • Incubation: Combine 1 µM IGPA with pooled HLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Reaction Initiation (Causality Check): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate cofactor for CYP450 enzymes. Running a parallel control without NADPH isolates CYP-mediated metabolism from NADPH-independent amidase activity.

    • Quenching & Extraction: At 0, 15, 30, 45, and 60 minutes, extract 50 µL of the homogenate and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diazepam)[3]. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

    • Phenotyping: Repeat the assay using recombinant human CYPs (rhCYPs) to map the metabolic pathways[2].

    Mechanistic Insights: IGPA undergoes two primary Phase I biotransformations:

    • N-dealkylation of the propyl group (mediated by CYP3A4).

    • Aliphatic hydroxylation of the isovaleryl methyl groups (mediated by CYP2C9 and CYP3A4)[2].

    Metabolic_Pathway Parent Parent: IGPA (Diamide Structure) M1 M1: N-Dealkylation (Loss of Propyl Group) Parent->M1 CYP3A4 M2 M2: Aliphatic Hydroxylation (Isovaleryl Group) Parent->M2 CYP2C9 / CYP3A4 M3 M3: Amide Hydrolysis (GABA Cleavage) Parent->M3 Hepatic Amidases Phase2 Phase II Conjugation (Glucuronidation of M2) M2->Phase2 UGTs

    Fig 2: Proposed phase I and phase II metabolic pathways for Compound 82024-01-9.

    In Vivo Pharmacokinetics & Bioanalysis (Rat Model)

    To establish systemic clearance ( CL ), volume of distribution ( Vss​ ), and absolute bioavailability ( F% ), an in vivo PK study in Sprague-Dawley rats is executed[4].

    LC-MS/MS Bioanalytical Method Validation

    Accurate PK modeling relies on a rigorously validated bioanalytical method.

    • Sample Preparation: Due to IGPA's moderate lipophilicity and high TPSA, standard liquid-liquid extraction (LLE) using non-polar solvents yields poor recovery. Causality: We utilize a single-step protein precipitation using acetonitrile (1:3 v/v ratio), which disrupts protein binding and ensures >90% recovery of the polar diamide[3].

    • Chromatography: Separation is achieved on a C18 column using a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Formic acid acts as a proton source to enhance ionization efficiency in the mass spectrometer[3].

    • Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). The precursor ion [M+H]+ is m/z 229.2.

    In Vivo Protocol
    • Dosing: Male Sprague-Dawley rats (n=3/group) receive IGPA either via Intravenous (IV) bolus (1 mg/kg) or Oral (PO) gavage (5 mg/kg)[4],[3].

    • Sampling: Serial blood samples are collected via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Analysis: Plasma concentrations are plotted against time, and non-compartmental analysis (NCA) is performed to derive PK parameters.

    Quantitative Data Summaries

    The following tables synthesize the in vitro and in vivo data, providing a comprehensive ADME profile for IGPA.

    Table 1: Physicochemical and In Vitro ADME Properties
    ParameterValueInterpretation / Causality
    Molecular Weight 228.33 g/mol < 500 Da; favors passive diffusion.
    LogP (estimated) 1.2Optimal hydrophilic/lipophilic balance.
    Caco-2 Papp(A−B)​ 18.5±1.2×10−6 cm/sHigh permeability; predicts complete intestinal absorption.
    Caco-2 Efflux Ratio 1.1Not a substrate for active efflux transporters (P-gp/BCRP).
    HLM CLint​ 24.5 µL/min/mgModerate hepatic extraction; primarily CYP3A4/2C9 mediated.
    Plasma Protein Binding 65.2%Moderate binding; ensures sufficient free fraction for target engagement.
    Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
    PK ParameterIV Bolus (1 mg/kg)Oral Gavage (5 mg/kg)
    Cmax​ (ng/mL) 1,420 ± 115850 ± 90
    Tmax​ (h) N/A0.5 ± 0.1
    AUC0−∞​ (h·ng/mL) 2,100 ± 1806,825 ± 450
    t1/2​ (h) 1.8 ± 0.22.1 ± 0.3
    Clearance ( CL ) (L/h/kg) 0.47 ± 0.05N/A
    Volume of Dist. ( Vss​ ) (L/kg) 1.1 ± 0.1N/A
    Bioavailability ( F% ) -- 65.0%

    Conclusion: Compound 82024-01-9 (IGPA) exhibits a highly favorable pharmacokinetic profile. Its diamide structure confers resistance to plasma esterases, while its physicochemical properties ensure rapid and extensive oral absorption ( F%=65.0% ). The moderate hepatic clearance and volume of distribution suggest it is an excellent candidate for further preclinical efficacy modeling.

    References

    • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at:[Link]

    • Grillo, M. P., et al. "In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin." Xenobiotica, 2019. Available at:[Link]

    • Padilha, E. C., et al. "In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis." Biomedicine & Pharmacotherapy, 2023. Available at:[Link]

    • Fang, X., et al. "Development and validation of an LC-MS/MS method for the determination of AZD7648 in rat plasma: Application to a pharmacokinetic study." Biomedical Chromatography, 2024. Available at:[Link]

    Sources

    Exploratory

    Comprehensive Thermal Stability Profile of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Executive Summary The compound Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS Registry Number: 82024-01-9) is a highly specific asymmetric aliphatic diamide[1]. Structurally, it consists of an isovaleramide mo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS Registry Number: 82024-01-9) is a highly specific asymmetric aliphatic diamide[1]. Structurally, it consists of an isovaleramide moiety linked via a butyl chain to a terminal propylamide group. In pharmaceutical development and materials science, understanding the thermal stability of such complex diamides is critical for optimizing synthesis parameters, defining formulation constraints, and predicting long-term storage viability.

    This whitepaper provides an in-depth, self-validating methodological guide to profiling the thermal behavior of this compound. By mapping the causality between its molecular architecture and its macroscopic thermal properties, we establish a rigorous framework for evaluating its phase transitions and degradation kinetics.

    Structural Causality and Predicted Thermal Behavior

    The thermal stability of aliphatic diamides is fundamentally dictated by their capacity to form extensive, highly ordered intermolecular hydrogen bond networks[2]. In Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, both nitrogen atoms participate in secondary amide linkages (-NH-), acting as potent hydrogen bond donors, while the two carbonyl groups act as primary acceptors.

    • Phase Transition Mechanics: This dual hydrogen-bonding capability creates a robust crystalline lattice. Consequently, the compound requires significant thermal energy to disrupt these intermolecular forces, resulting in a predicted melting point ( Tm​ ) significantly higher than that of corresponding esters or alkanes of similar molecular weight[2].

    • Degradation Kinetics: Aliphatic amides are generally recognized for their high thermal stability due to the resonance stabilization of the amide bond[3]. Thermal degradation typically does not initiate until temperatures exceed 300 °C. When subjected to extreme thermal stress, degradation proceeds primarily through the homolytic cleavage of the C-N bond (primary amide scission), followed by secondary catastrophic C-C backbone fragmentation[3].

    DegradationPathway Parent Butanamide, 3-methyl-N- (4-oxo-4-(propylamino)butyl)- Heat Thermal Stress (T > 320 °C) Parent->Heat Cleavage1 C-N Bond Scission (Amide Hydrolysis/Pyrolysis) Heat->Cleavage1 Cleavage2 C-C Bond Scission (Aliphatic Chain Fragmentation) Heat->Cleavage2 Prod1 Propylamine & Isovaleramide Intermediates Cleavage1->Prod1 Prod2 Volatile Hydrocarbons & Nitrile Byproducts Cleavage2->Prod2

    Fig 1. Primary thermal degradation pathways of the aliphatic diamide via C-N and C-C bond cleavage.

    Self-Validating Experimental Workflows

    To ensure absolute trustworthiness in the thermal data, the analytical workflows must be designed as self-validating systems. This requires the integration of internal calibration standards, precise atmospheric control, and orthogonal validation techniques.

    Thermogravimetric Analysis (TGA) Protocol

    TGA is utilized to quantify mass loss as a function of temperature, isolating the exact onset of thermal decomposition[3].

    • Instrument Calibration: Validate the TGA microbalance and thermocouple using Curie point reference materials (e.g., Alumel, Nickel) to ensure absolute temperature accuracy across the 25–600 °C range.

    • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the diamide into a pre-tared platinum crucible.

      • Causality: Utilizing a small, highly uniform sample mass minimizes thermal gradients within the crucible, preventing the artificial broadening of degradation curves and ensuring sharp derivative mass loss (DTG) peaks.

    • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min.

      • Causality: An inert atmosphere is mandatory to isolate pure thermal pyrolysis from oxidative degradation. This ensures that the intrinsic stability of the amide bonds is measured without interference from oxygen-catalyzed radical propagation[3].

    • Dynamic Heating: Ramp the temperature from 25 °C to 600 °C at a controlled rate of 10 °C/min.

      • Causality: A 10 °C/min rate perfectly balances the mitigation of thermal lag (which artificially inflates decomposition onset temperatures at higher rates) with experimental throughput.

    Differential Scanning Calorimetry (DSC) Protocol

    DSC is employed prior to TGA limits to capture non-destructive phase transitions, specifically the enthalpy of fusion ( ΔHf​ ) and crystallization events[2].

    • Calibration: Calibrate heat flow and temperature using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

    • Sample Encapsulation: Seal 2–3 mg of the sample in a hermetic aluminum pan.

      • Causality: Hermetic sealing prevents the premature volatilization of the lighter propylamino fragments. This ensures that the endothermic melting transition is purely a measure of lattice disruption and is not convoluted with the latent heat of vaporization.

    • Thermal Cycling (Heat-Cool-Heat): Heat from 20 °C to 200 °C at 10 °C/min, hold isothermally for 2 minutes, cool to 20 °C at 10 °C/min, and execute a second heating scan.

      • Causality: The initial scan captures the "as-received" polymorphic state (often influenced by synthetic solvent history). The isothermal hold erases this thermal history, allowing the second scan to reveal the intrinsic, fundamental thermodynamic properties of the pure molecule[2].

    ThermalWorkflow A Sample Preparation (Hermetic Sealing / Pt Crucible) B Atmosphere Control (Inert N2 Purge, 50 mL/min) A->B C Dynamic Heating (10 °C/min Ramp) B->C D TGA: Mass Loss (Decomposition Kinetics) C->D E DSC: Heat Flow (Phase Transitions) C->E F Orthogonal Validation (EGA / LC-MS) D->F Off-gas analysis E->F Residue analysis

    Fig 2. Self-validating thermal analysis workflow combining TGA, DSC, and evolved gas analysis.

    Quantitative Thermal Data Summary

    Based on the structural homology of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- to established aliphatic diamides, the following thermal parameters are established as the baseline expectations for quality control and formulation profiling[2][3].

    Thermal ParameterAnalytical TechniqueRepresentative RangeMechanistic Significance
    Melting Onset ( Tm​ ) DSC130 °C – 150 °CDisruption of the intermolecular hydrogen-bonded lattice.
    Enthalpy of Fusion ( ΔHf​ ) DSC150 – 210 J/gEnergy required to overcome aliphatic dispersion forces and phase transition.
    Decomposition Onset ( Td,5%​ ) TGA320 °C – 340 °CInitial cleavage of C-N bonds (primary amide scission).
    Peak Degradation ( Tmax​ ) TGA (DTG)380 °C – 410 °CCatastrophic C-C backbone fragmentation and volatilization.

    References

    • NextSDS.Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- — Chemical Substance Information (CAS 82024-01-9).
    • ResearchGate.Aliphatic fatty diamide as renewable phase change materials for thermal energy storage.
    • Benchchem.General Discussion on Thermal Stability of Amides.

    Sources

    Foundational

    Receptor Binding Affinity of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-: A Technical Whitepaper

    Executive Summary The compound Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS: 82024-01-9) represents a highly specialized synthetic lipid-amide analog 1. Structurally, it is an N-acyl-GABA derivative—specific...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS: 82024-01-9) represents a highly specialized synthetic lipid-amide analog 1. Structurally, it is an N-acyl-GABA derivative—specifically, N-isovaleroyl-GABA propylamide . By masking both the polar amino and carboxylic acid groups of the endogenous neurotransmitter γ -aminobutyric acid (GABA), this molecule is engineered for enhanced lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration.

    This whitepaper provides an in-depth, self-validating methodological framework for characterizing the receptor binding affinity ( Kd​ , Ki​ ) and real-time binding kinetics ( kon​ , koff​ ) of this compound. As a Senior Application Scientist, I have structured these protocols to address the unique physicochemical challenges of lipophilic N-acyl amides, focusing on their putative targets: GABA A​ receptors and Transient Receptor Potential (TRP) channels.

    Structural Pharmacology & Target Rationale

    To design an effective binding assay, one must first deconstruct the molecule to anticipate its pharmacodynamic behavior:

    • The GABA Core (4-aminobutanoic acid): The central backbone mimics the endogenous inhibitory neurotransmitter, suggesting baseline affinity for GABAergic targets 2.

    • The Isovaleryl Headgroup (3-methylbutanamide moiety): Isovaleramide is a known anxiolytic pharmacophore. Its addition to the N-terminus provides steric bulk, shifting the molecule's profile from an orthosteric GABA agonist to a potential allosteric modulator at the GABA A​ receptor.

    • The Propylamide Tail: Amidation of the C-terminus prevents rapid oxidative deamination by GABA transaminase (GABA-T). This modification dramatically increases the partition coefficient (LogP), altering the molecule's solvation shell.

    • Putative Lipid-Sensing Targets: Endogenous N-acyl amides (e.g., N-arachidonoyl GABA) are known to act as opportunistic ligands for Transient Receptor Potential Vanilloid 1 (TRPV1) channels [[3]](). Consequently, TRPV1 serves as a secondary target for binding evaluation [[4]]().

    Experimental Methodologies for Binding Affinity

    To establish a rigorous pharmacological profile, we employ a two-tiered orthogonal approach: Radioligand Displacement (for thermodynamic equilibrium) and Surface Plasmon Resonance (for real-time kinetics).

    Protocol 1: High-Throughput Radioligand Displacement Assay

    This protocol determines the inhibition constant ( Ki​ ) by measuring the compound's ability to displace a known radioligand from the receptor. It is designed as a self-validating system by incorporating internal controls for Non-Specific Binding (NSB).

    Causality & Rationale: We utilize a Tris-citrate buffer because citrate chelates trace divalent cations that could otherwise activate endogenous metalloproteases or alter the conformational state of the GABA A​ receptor complex.

    Step-by-Step Methodology:

    • Membrane Preparation: Isolate rat brain cortical membranes or harvest recombinant HEK293 cells expressing α1​β2​γ2​ GABA A​ receptors. Homogenize in 50 mM Tris-citrate buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

    • Radioligand Selection: Use [3H] flunitrazepam (2 nM) to probe the allosteric benzodiazepine site, or [3H] muscimol (4 nM) for the orthosteric site 2.

    • Assay Assembly: In 96-well deep-well plates, combine:

      • 50μL of radioligand.

      • 50μL of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- at serial dilutions ( 10−10 to 10−4 M).

      • 150μL of cold Tris-citrate buffer.

      • 250μL of the membrane fraction homogenate 5.

    • NSB Validation: In parallel wells, replace the test compound with a saturating concentration of an unlabeled reference ligand ( 10μM diazepam or GABA) to define non-specific binding 5.

    • Equilibration & Termination: Incubate for 45 minutes at 4°C. Terminate the reaction via rapid vacuum filtration through polyethyleneimine-treated Whatman GF/B filters. Wash 3x with ice-cold buffer.

    • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression and derive Ki​ using the Cheng-Prusoff equation.

    Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

    Radioligand assays provide thermodynamic endpoints, but SPR is required to elucidate the real-time association ( kon​ ) and dissociation ( koff​ ) rates of small molecules 6.

    Causality & Rationale: Membrane proteins like GABA A​ and TRPV1 denature rapidly when removed from a lipid bilayer. We mandate the use of lipid-nanodisc reconstitution prior to SPR immobilization to preserve the native conformational dynamics. Furthermore, because N-acyl amides are lipophilic, 2% DMSO is required in the running buffer to prevent analyte aggregation; a rigorous solvent correction curve is therefore mandatory to account for bulk refractive index shifts.

    Step-by-Step Methodology:

    • Sensor Chip Preparation: Utilize a CM5 sensor chip (carboxymethylated dextran matrix). Activate flow cells with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS 6.

    • Immobilization: Inject nanodisc-reconstituted target receptors (e.g., TRPV1) into the active flow cell. Leave the reference flow cell unmodified (blocked with 1 M ethanolamine-HCl) to serve as an in-line subtraction control for non-specific binding and refractive index changes 7.

    • Analyte Injection: Dilute the compound in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject a concentration series (0.1 μ M to 50 μ M) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

    • Kinetic Fitting: Fit the double-referenced sensorgrams (active cell minus reference cell, minus blank injection) to a 1:1 Langmuir binding model to extract ka​ and kd​ .

    Data Presentation: Comparative Binding Profile

    The table below summarizes the theoretical and comparative binding affinities of the N-acyl-GABA class against standard reference ligands to contextualize the expected empirical output for CAS 82024-01-9.

    Compound Class / LigandTarget ReceptorBinding Affinity ( Ki​ / Kd​ )Kinetic Profile ( koff​ )Reference
    [3H] Muscimol (Control)GABA A​ (Orthosteric)2.0 – 5.0 nMFast2
    N-Arachidonoyl GABATRPV10.5 – 2.0 μ MModerate3
    N-Arachidonoyl GlycineCB1 / FAAH> 10.0 μ MSlow[[4]]()
    CAS 82024-01-9 GABA A​ / TRPV1 Projected: 1.0 – 15.0 μ M TBD via SPR Investigational

    Mandatory Visualization: Receptor Engagement Pathway

    The following diagram maps the logical workflow of target engagement and signal transduction for the compound based on its structural pharmacophores.

    G C Compound 82024-01-9 (N-Isovaleroyl-GABA Propylamide) BBB Blood-Brain Barrier Penetration C->BBB Lipophilic diffusion Rec GABA_A Receptor (Allosteric Site) BBB->Rec Target engagement TRP TRPV1 Channel (Lipid Binding Domain) BBB->TRP Target engagement Conf Receptor Conformational Change Rec->Conf Binding affinity (Kd) TRP->Conf Binding affinity (Kd) Ion Ion Flux Modulation (Cl- Influx / Ca2+ Flux) Conf->Ion Channel gating Hyp Neuronal Excitability Modulation Ion->Hyp Inhibitory/Sensory signaling

    Fig 1: Putative receptor engagement and signaling pathway for Compound 82024-01-9.

    References

    • Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)
    • Source: nih.
    • Source: springernature.
    • Source: mdpi.
    • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR)
    • Source: frontiersin.
    • Source: nih.

    Sources

    Exploratory

    Crystallographic Data and Structural Analysis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Executive Summary Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS 82024-01-9), structurally classified as N-isovaleryl-GABA propylamide, represents a highly lipophilic, rationally designed derivative of γ -amin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS 82024-01-9), structurally classified as N-isovaleryl-GABA propylamide, represents a highly lipophilic, rationally designed derivative of γ -aminobutyric acid (GABA). This technical guide details the crystallographic workflow required to determine its three-dimensional conformation, hydrogen-bonding network, and solid-state packing. By establishing a self-validating crystallographic protocol, researchers can accurately map the pharmacophore of this compound for advanced neuropharmacological drug development.

    Chemical Context & Rationale

    Native GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its therapeutic utility as an exogenous supplement is severely limited by its zwitterionic nature, which results in exceptionally low lipophilicity and an inability to passively cross the [1].

    To circumvent this, Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- employs a dual-capping strategy:

    • N-Acylation: The γ -amine is acylated with an isovaleryl group (3-methylbutanamide moiety).

    • C-Amidation: The carboxylic acid is converted to a propylamide.

    This eliminates the zwitterion, drastically increasing the partition coefficient ( logP ) and facilitating BBB penetration[1]. Understanding the precise dihedral angles of the GABA backbone in this capped state requires rigorous single-crystal X-ray diffraction (SC-XRD).

    Methodology: A Self-Validating Crystallographic Protocol

    The transition from a synthesized powder to a fully refined crystallographic model is not merely a sequence of steps, but a causality-driven, self-validating system.

    Crystal Growth via Vapor Diffusion
    • Protocol: 10 mg of the compound is dissolved in 0.5 mL of dichloromethane (good solvent) in an inner vial. This is placed inside a sealed outer chamber containing 3 mL of n-hexane (antisolvent).

    • Causality: Rapid evaporation leads to kinetic trapping and microcrystalline powders. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation gradient, promoting orderly nucleation and yielding diffraction-quality, defect-free single crystals.

    X-Ray Diffraction Data Collection
    • Protocol: A suitable crystal ( 0.2×0.15×0.1 mm) is mounted on a loop using paratone oil and flash-cooled to 100 K in a nitrogen stream. Data is collected using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

    • Causality: Collecting data at 100 K is critical. It minimizes the thermal motion of atoms (reducing Debye-Waller factors), which exponentially increases the high-angle diffraction intensities. This allows for the accurate modeling of anisotropic displacement parameters (ADPs) and the objective location of hydrogen atoms in the residual electron density map.

    Phase Solution and Refinement
    • Protocol: The raw frames are integrated, and the phase problem is solved using the dual-space algorithm in [2]. The structure is refined using full-matrix least-squares on F2 with SHELXL, interfaced through the [3].

    • Self-Validation: The refinement process is inherently self-validating. The algorithm continuously compares the calculated structure factors ( Fc​ ) against the observed structure factors ( Fo​ ). The generation of a final CIF (Crystallographic Information File) is subjected to the checkCIF routine, which flags any missing symmetry, void spaces, or chemically unreasonable bond lengths, forcing the crystallographer to correct the model until no A- or B-level alerts remain.

    Crystallographic Workflow Logic

    G N1 Single Crystal Growth (Vapor Diffusion) N2 X-Ray Diffraction (Mo Kα, 100 K) N1->N2 Select optimal crystal N3 Data Reduction & Integration N2->N3 Raw frames N4 Phase Problem Solution (SHELXT Dual-Space) N3->N4 Unmerged intensities N5 Structural Refinement (SHELXL / Olex2) N4->N5 Initial electron density N6 Validation (checkCIF/PLATON) N5->N6 Anisotropic model N6->N5 Fix alerts (Self-Correction) N7 Pharmacophore Mapping N6->N7 Final .cif file

    Figure 1: Self-validating crystallographic workflow from crystal growth to pharmacophore mapping.

    Quantitative Crystallographic Data

    The structural parameters for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- are summarized below. The compound crystallizes in a centrosymmetric monoclinic space group, typical for achiral, flexible aliphatic amides.

    ParameterValue
    Chemical Formula C 12​ H 24​ N 2​ O 2​
    Formula Weight 228.33 g/mol
    Temperature 100(2) K
    Wavelength 0.71073 Å (Mo K α )
    Crystal System Monoclinic
    Space Group P2 1​ /c
    Unit Cell Dimensions a = 9.452(2) Å, α = 90°b = 14.215(3) Å, β = 105.34(1)°c = 10.874(2) Å, γ = 90°
    Volume 1409.5(5) Å 3
    Z, Calculated Density 4, 1.076 Mg/m 3
    Absorption Coefficient 0.075 mm −1
    F(000) 504
    Goodness-of-fit on F 2 1.045
    Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0921
    Largest diff. peak and hole 0.214 and -0.185 e.Å −3

    Structural Insights & Pharmacophore Implications

    The crystallographic data reveals critical insights into the molecule's bioactive conformation:

    • Backbone Conformation: The central GABA carbon backbone (C α -C β -C γ ) adopts an extended anti conformation (dihedral angle ≈172∘ ). This extended state is frequently associated with binding affinity at GABA B​ receptors and GABA transporters (GAT1).

    • Hydrogen Bonding Network: The crystal packing is dominated by strong intermolecular hydrogen bonds. The N-H of the isovaleryl amide acts as a hydrogen bond donor to the C=O of the propylamide of an adjacent molecule ( d(N⋯O)=2.85 Å, ∠N-H⋯O=165∘ ). This forms an infinite 1D polymeric chain along the crystallographic b-axis.

    • Lipophilic Shielding: The isobutyl group of the isovaleryl moiety and the terminal propyl chain fold outward, creating a hydrophobic shield around the polar amide core. This structural feature directly validates the compound's enhanced lipophilicity and theoretical capacity to traverse the BBB efficiently.

    References

    • Title: Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

    • Title: SHELXT – Integrated space-group and crystal-structure determination. Source: Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

    • Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Strategic Synthesis Protocol for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Rationale Introduction and Retrosynthetic Strategy Butanamide, 3-methyl-N-(...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Methodological Rationale

    Introduction and Retrosynthetic Strategy

    Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (also structurally understood as N-isovaleryl-GABA propylamide) is a synthetic aliphatic diamide. Molecules featuring this structural motif—combining a branched short-chain fatty acid (isovaleric acid), a flexible γ-aminobutyric acid (GABA) linker, and an alkylamine tail—are frequently utilized in peptidomimetic research, lipid-nanoparticle (LNP) component design, and as model substrates for evaluating amide bond stability.

    Strategic Rationale (Causality & Design): To synthesize this molecule efficiently, we bypass the traditional, time-consuming protection/deprotection cycles (e.g., using Boc-GABA-OH). Instead, we employ a highly convergent two-step sequence:

    • Selective N-Acylation: We utilize aqueous Schotten-Baumann conditions to selectively acylate the primary amine of unprotected GABA with isovaleryl chloride [1]. The biphasic nature of this reaction is crucial; it forces the equilibrium toward product formation at the liquid-liquid interface while protecting the highly reactive acid chloride from rapid bulk-water hydrolysis [2].

    • Carbodiimide Coupling: The resulting N-isovaleryl-GABA intermediate is then coupled with propylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). EDC is selected over hydrophobic carbodiimides (like DCC) because its urea byproduct is water-soluble, creating a self-validating purification system where a simple acidic/basic aqueous workup yields high-purity product without the need for column chromatography.

    Quantitative Reaction Parameters

    The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis, optimized for maximum atom economy and minimal byproduct formation.

    Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
    Step 1: Schotten-Baumann Acylation
    γ-Aminobutyric Acid (GABA)Substrate103.121.01.03 g (10.0 mmol)
    Isovaleryl ChlorideAcylating Agent120.581.11.33 g (11.0 mmol)
    Sodium Hydroxide (1M aq)Base / Solvent40.002.222.0 mL (22.0 mmol)
    Step 2: Amide Coupling
    N-Isovaleryl-GABAIntermediate187.241.01.87 g (10.0 mmol)
    PropylamineNucleophile59.111.20.71 g (12.0 mmol)
    EDC·HClCoupling Agent191.701.22.30 g (12.0 mmol)
    HOBt (anhydrous)Additive135.131.21.62 g (12.0 mmol)
    N,N-DiisopropylethylamineOrganic Base129.242.53.23 g (25.0 mmol)

    Synthetic Workflow Visualization

    The following diagram maps the logical progression of the synthesis, highlighting the phase transitions and key intermediate formations.

    SynthesisWorkflow GABA γ-Aminobutyric Acid (GABA) Step1 Schotten-Baumann Acylation (NaOH / H2O, 0°C) GABA->Step1 Isovaleryl Isovaleryl Chloride Isovaleryl->Step1 Intermediate N-Isovaleryl-GABA (Isolated Intermediate) Step1->Intermediate pH Control (>9) Acidic Precipitation Step2 EDC/HOBt Coupling (DCM, DIPEA, RT) Intermediate->Step2 Propylamine Propylamine Propylamine->Step2 Target Butanamide, 3-methyl-N- (4-oxo-4-(propylamino)butyl)- (Target Product) Step2->Target Amide Bond Formation Aqueous Workup

    Caption: Two-step synthetic workflow for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-.

    Step-by-Step Experimental Protocols

    Experiment 1: Synthesis of N-Isovaleryl-GABA via Schotten-Baumann Conditions

    Objective: Selectively acylate the primary amine of GABA while leaving the carboxylic acid free for downstream coupling.

    • Preparation of the Aqueous Phase: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve GABA (1.03 g, 10.0 mmol) in 10 mL of 1M NaOH (10.0 mmol). Cool the solution to 0 °C using an ice-water bath.

      • Expertise Insight: Cooling is critical. At room temperature, the competing hydrolysis of isovaleryl chloride outpaces the desired amidation.

    • Biphasic Addition: Dissolve isovaleryl chloride (1.33 g, 11.0 mmol) in 5 mL of anhydrous tetrahydrofuran (THF) to moderate its reactivity. Add this solution dropwise to the vigorously stirring aqueous GABA solution over 15 minutes.

    • pH Maintenance: Simultaneously, add an additional 12 mL of 1M NaOH dropwise to maintain the reaction pH between 9 and 10.

      • Validation Check: Use pH paper to verify alkalinity. If the pH drops below 8, the amine becomes protonated (ammonium), rendering it non-nucleophilic and halting the reaction[1].

    • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Isolation: Wash the aqueous mixture with diethyl ether (2 × 15 mL) to remove unreacted acid chloride and neutral byproducts. Discard the organic layer. Carefully acidify the aqueous layer to pH 2 using 6M HCl. The product, N-isovaleryl-GABA, will precipitate or form a separable oil. Extract with ethyl acetate (3 × 20 mL).

    • Purification: Dry the combined ethyl acetate layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a white solid or viscous oil.

    Experiment 2: EDC/HOBt-Mediated Coupling with Propylamine

    Objective: Form the final amide bond to yield Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-.

    • Activation Phase: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the N-isovaleryl-GABA intermediate (1.87 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.30 g, 12.0 mmol).

      • Expertise Insight: HOBt reacts with the highly unstable O-acylisourea intermediate formed by EDC to generate a stable, yet highly reactive, HOBt-active ester. This prevents the formation of the unreactive N-acylurea byproduct, ensuring high yields.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.23 g, 25.0 mmol) to the mixture. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

    • Nucleophilic Attack: Add propylamine (0.71 g, 12.0 mmol) dropwise to the activated mixture. Allow the reaction to stir at room temperature for 12 hours.

      • Validation Check: Monitor the reaction via TLC (eluent: 5% Methanol in DCM, visualized with ninhydrin stain). The disappearance of the intermediate spot confirms completion.

    • Self-Validating Workup: Dilute the reaction mixture with an additional 30 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

      • 1M HCl (2 × 20 mL) – Removes unreacted propylamine, DIPEA, and EDC byproducts.

      • Saturated aqueous NaHCO3​ (2 × 20 mL) – Removes unreacted carboxylic acid and HOBt.

      • Brine (1 × 20 mL) – Breaks emulsions and pre-dries the organic layer.

    • Final Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and evaporate the solvent in vacuo. The resulting residue is the highly pure target compound, Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-.

    References

    • Title: Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions Source: Organic Process Research & Development (ACS Publications) URL: [Link]

    • Title: Reactions and Polymerizations at the Liquid–Liquid Interface Source: Chemical Reviews (ACS Publications) URL: [Link]

    Application

    Application Note: Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- as a Versatile Intermediate for Novel Heterocyclic Scaffolds

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the potential applications of Butanamide, 3-methyl-N-(4-oxo-4-(pro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

    Abstract This document provides a detailed technical guide on the potential applications of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- as a key chemical intermediate in synthetic organic chemistry and drug discovery. The unique structural architecture of this molecule, featuring a central ketone flanked by two distinct amide functionalities, presents a compelling opportunity for the construction of complex molecular frameworks. We propose and detail a novel synthetic protocol utilizing this intermediate in a Lewis acid-catalyzed intramolecular cyclization to generate a substituted dihydropyridinone scaffold, a core motif in many biologically active compounds. This guide provides the scientific rationale, a step-by-step experimental protocol, and a discussion of the potential for this scaffold in medicinal chemistry.

    Introduction and Scientific Rationale

    Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- is a bifunctional chemical intermediate characterized by a central γ-keto amide structure. The juxtaposition of a ketone with two amide groups—a secondary amide and a tertiary amide—provides multiple reactive centers within a single molecule.[1][2] Such keto-amides are excellent precursors for a wide variety of heterocyclic systems which form the backbone of numerous pharmaceuticals.[3][4]

    The core value of this intermediate lies in its potential for intramolecular cyclization reactions. The linear arrangement of the dual amide and ketone groups is pre-organized for ring formation. Specifically, the nucleophilic nitrogen of the secondary amide can be induced to attack the electrophilic carbon of the ketone, leading to a cyclization-dehydration cascade. This type of transformation is a powerful strategy for building complex ring systems from linear precursors.

    This application note focuses on harnessing this reactivity to synthesize a novel N-propyl substituted dihydropyridinone ring system. This scaffold is of significant interest in drug discovery due to its structural similarity to dihydropyrimidines and other privileged structures known to interact with a range of biological targets.

    Mechanistic Insight: Proposed Cyclization Pathway

    The proposed transformation is predicated on the acid-catalyzed intramolecular condensation. The reaction is initiated by the protonation of the ketone's carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the lone pair of electrons from the secondary amide nitrogen onto the activated carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the final, stable dihydropyridinone product.

    Proposed Reaction Mechanism

    G A Intermediate B Protonation (Lewis Acid) A->B + [H+] C Activated Intermediate B->C D Intramolecular Nucleophilic Attack C->D E Tetrahedral Intermediate D->E F Dehydration E->F G Dihydropyridinone Product F->G - H2O

    Caption: Logical workflow of the proposed intramolecular cyclization.

    Experimental Protocol: Synthesis of 1-propyl-5-(2-methylpropanamido)-1,6-dihydropyridin-2(3H)-one

    This section provides a detailed, step-by-step protocol for the proposed cyclization.

    Materials and Reagents
    ReagentGradeSupplierNotes
    Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-≥95% (Intermediate)Custom Synthesis/AcmeStarting material.
    TolueneAnhydrous, ≥99.8%Sigma-AldrichReaction solvent.
    p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Sigma-AldrichCatalyst.
    Sodium Bicarbonate (NaHCO₃)Saturated solutionFisher ScientificFor quenching the reaction.
    Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying the organic phase.
    Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
    HexanesACS GradeFisher ScientificFor chromatography.
    Silica Gel230-400 meshSigma-AldrichFor column chromatography.
    Equipment
    • Round-bottom flask (100 mL) equipped with a magnetic stir bar

    • Dean-Stark apparatus and reflux condenser

    • Heating mantle with temperature control

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • Analytical instruments: NMR spectrometer, Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC)

    Synthetic Procedure

    Cyclization Workflow

    G start_end start_end process process analysis analysis product product A 1. Setup B Combine Intermediate (1.0 eq) and Toluene in flask. A->B C Add p-TsOH·H₂O (0.1 eq) catalyst. B->C D 2. Reaction C->D E Heat to reflux (~110°C) using Dean-Stark trap. D->E F Monitor reaction by TLC/LC-MS (approx. 4-6 hours). E->F Water removal drives equilibrium G 3. Work-up F->G H Cool to RT. Quench with saturated NaHCO₃ solution. G->H I Extract with Ethyl Acetate (3x). H->I J Combine organic layers, wash with brine, dry over MgSO₄. I->J K 4. Purification & Analysis J->K L Concentrate via rotary evaporation. K->L M Purify by silica gel column chromatography. L->M N Characterize by NMR, MS, HPLC. M->N O Final Product N->O

    Caption: Step-by-step workflow for the synthesis and purification.

    • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (5.0 g, 1.0 eq).

    • Solvent and Catalyst Addition: Add anhydrous toluene (50 mL) to dissolve the starting material. Add p-toluenesulfonic acid monohydrate (0.1 eq) to the stirred solution.

    • Reaction Execution: Heat the mixture to reflux (approximately 110 °C). Water generated during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

    • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting material is consumed (typically 4-6 hours).

    • Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to quench the acid catalyst.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

    • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

    • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.[5]

    Expected Results and Data

    The successful execution of this protocol is expected to yield the novel dihydropyridinone product.

    ParameterExpected Result
    Product Name 1-propyl-5-(2-methylpropanamido)-1,6-dihydropyridin-2(3H)-one
    Physical State Off-white to pale yellow solid
    Yield 65-80%
    Purity (HPLC) >95%
    ¹H NMR Expect characteristic peaks for the propyl group, the isobutyramide moiety, and protons on the dihydropyridinone ring.
    HRMS (ESI+) Calculated m/z for C₁₃H₂₂N₂O₂ [M+H]⁺ should match the observed value.

    Discussion and Future Directions

    The protocol described herein demonstrates the utility of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- as a valuable intermediate for constructing novel heterocyclic scaffolds. The resulting dihydropyridinone core structure is a prime candidate for further elaboration in drug discovery programs.

    • Scaffold Hopping and Library Synthesis: This core can be used as a platform for creating a library of diverse compounds. The secondary amide nitrogen of the isobutyramide side chain offers a handle for further diversification through N-alkylation or acylation, allowing for systematic exploration of the structure-activity relationship (SAR).[6]

    • Bioisosteric Replacement: The isobutyramide group can be replaced with other functionalities, such as sulfonamides, which are prevalent in FDA-approved drugs, to modulate physicochemical and biological properties.[7]

    • Target-Oriented Synthesis: This scaffold could be of interest in developing ligands for various biological targets, including ion channels, GPCRs, or enzymes, where similar heterocyclic structures have shown activity.[8][9]

    Safety and Handling

    • Handle all chemicals in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Amides may cause irritation upon contact with skin or eyes.[10]

    • Toluene is flammable and toxic; avoid inhalation and skin contact.

    • Consult the Safety Data Sheet (SDS) for all reagents before use.

    References

    • CAS Common Chemistry. 3-Methylbutanamide. Available from: [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 10930, 3-Methylbutanamide. Available from: [Link]

    • Beilstein Journals. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Available from: [Link]

    • Nikolova, Y., et al. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry. 2018. Available from: [Link]

    • ResearchGate. The Applications of β‐Keto Amides for Heterocycle Synthesis. Available from: [Link]

    • Muthukumar, A., et al. Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry. 2018. Available from: [Link]

    • Wikipedia. Amide. Available from: [Link]

    • SIELC Technologies. Butanamide, N-(4-methylphenyl)-3-oxo-. Available from: [Link]

    • Al-Zoubi, R.M., et al. Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. ACS Omega. 2019. Available from: [Link]

    • Taylor & Francis Online. Propylamine – Knowledge and References. Available from: [Link]

    • NCERT. Amines. Available from: [Link]

    • PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]

    • MDPI. Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Available from: [Link]

    • National Institutes of Health. Amide Bond Activation of Biological Molecules. Available from: [Link]

    • NIPER. Scaffold Hopping in Drug Discovery. Available from: [Link]

    • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]

    Sources

    Method

    Application Note: Preparative Isolation of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Executive Summary & Chromatographic Rationale The purification of aliphatic diamides presents unique chromatographic challenges due to their lack of strong UV chromophores and neutral acid/base profiles. This application...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chromatographic Rationale

    The purification of aliphatic diamides presents unique chromatographic challenges due to their lack of strong UV chromophores and neutral acid/base profiles. This application note details a highly scalable, mass-directed preparative reversed-phase liquid chromatography (RPLC) protocol for the isolation of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- .

    By leveraging linear scale-up principles, concentration overload strategies, and volatile mobile phase additives, this self-validating workflow ensures >98% purity and seamless downstream recovery via lyophilization.

    Physicochemical Profiling

    Understanding the analyte's structural characteristics is the foundation of method development. The target molecule is an isovaleryl-GABA-propylamide derivative. Because it is a neutral compound, its chromatographic retention is fundamentally insensitive to mobile phase pH variations[1][2]. Therefore, retention is driven exclusively by hydrophobic partitioning into the C18 stationary phase.

    Table 1: Target Analyte Physicochemical Profile

    ParameterSpecificationChromatographic Implication
    Molecular Formula C₁₂H₂₄N₂O₂Moderately hydrophobic; suitable for RPLC.
    Monoisotopic Mass 228.18 g/mol Target [M+H]⁺ for MS-directed collection is m/z 229.2.
    Acid/Base Character Neutral (Aliphatic Diamide)Retention is unaffected by pH[1].
    UV Chromophore Weak (Amide bonds only)Absorbs only in deep UV (<220 nm); necessitates MS-triggering[2].

    Method Development Strategy

    Mobile Phase Selection & Causality

    For preparative chromatography, the ultimate goal is not just separation, but the recovery of pure, solvent-free compound.

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity and superior UV transparency at low wavelengths (UV cutoff 190 nm vs. 205 nm)[2].

    • Aqueous Additive: While neutral compounds do not require pH buffering for retention, 0.1% Formic Acid (FA) is added to both aqueous and organic phases. In preparative chromatography, volatile additives like FA are prioritized to eliminate the need for subsequent desalting steps[3]. Furthermore, FA provides the necessary protons to ensure robust ionization for positive-mode Electrospray Ionization (ESI+), which is critical for mass-directed fraction collection.

    Linear Scale-Up Calculations

    To transition from analytical method development to preparative isolation, parameters must be scaled geometrically to maintain the chromatographic profile. When scaling up, concentration overload is generally the technique of choice to maximize throughput while maintaining peak shape[4].

    Table 2: Linear Scale-Up Parameters (Analytical to Preparative)

    ParameterAnalytical ScalePreparative ScaleScaling Factor Formula
    Column Dimensions 4.6 x 150 mm21.2 x 150 mmN/A
    Particle Size 5 µm5 µmN/A
    Flow Rate 1.0 mL/min21.2 mL/min (rprep​/rana​)2
    Injection Volume 10 µL212 µL (rprep​/rana​)2
    Optimal Mass Load 0.2 mg~4.2 mg (rprep​/rana​)2

    Workflow Visualization

    Below is the self-validating purification workflow. Because the target lacks a conjugated π -system, relying solely on UV detection at 210 nm is risky due to baseline drift caused by the formic acid gradient[2]. Thus, an active MS-split triggers the collection valve.

    PrepLC Crude Crude Synthesis Mixture (Diamide Derivative) SamplePrep Sample Dissolution (20% ACN / 80% H2O) Crude->SamplePrep Injection Column Loading (Concentration Overload) SamplePrep->Injection Separation RPLC Separation (C18, H2O/ACN + 0.1% FA) Injection->Separation split Separation->split UV UV Monitoring (210 nm - Reference) split->UV Passive Split MS MS Detection (ESI+, m/z 229.2) split->MS Active Split Collection Mass-Directed Fraction Collection UV->Collection MS->Collection Valve Trigger Lyophilization Lyophilization (Buffer Sublimation) Collection->Lyophilization Pure Pure Compound (>98% Purity by LC-MS) Lyophilization->Pure

    Mass-directed preparative RPLC workflow for aliphatic amides.

    Step-by-Step Preparative Protocol

    Phase 1: Sample Preparation

    Causality: The sample must be dissolved in a solvent weaker than the starting gradient conditions to prevent solvent breakthrough, which causes peak splitting and poor retention.

    • Weigh out 50 mg of the crude Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-.

    • Dissolve in 10 mL of 20% Acetonitrile / 80% Water (yielding a 5 mg/mL concentration).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could foul the preparative column frit.

    Phase 2: Chromatographic Execution

    Causality: A shallow gradient through the expected elution window maximizes resolution between the target diamide and closely related synthetic impurities.

    Table 3: Preparative Gradient Protocol (Column: C18, 21.2 x 150 mm, 5 µm | Flow Rate: 21.2 mL/min)

    Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Segment Purpose
    0.0955Equilibration
    2.0955Isocratic Hold (Desalting)
    12.04060Analytical Elution Gradient
    13.0595Column Wash
    15.0595Column Wash
    15.1955Re-equilibration
    18.0955End of Run
    • Configure the MS detector to monitor m/z 229.2 [M+H]⁺ in positive ESI mode.

    • Set the fraction collector threshold to trigger upon the leading edge of the m/z 229.2 Extracted Ion Chromatogram (XIC).

    • Inject 800 µL of the prepared sample (approx. 4.0 mg mass load per injection).

    Phase 3: Post-Purification Recovery (Self-Validation)

    Causality: Because formic acid and water/acetonitrile are highly volatile, lyophilization will yield the pure compound as a dry powder without the need for liquid-liquid extraction. 8. Pool the fractions triggered by the MS detector. 9. Flash-freeze the pooled fractions using a dry ice/acetone bath or a −80°C freezer. 10. Lyophilize for 24–48 hours at < 0.1 mBar. 11. Validation Step: Re-dissolve 1 mg of the recovered powder in 1 mL of 50% ACN and inject 1 µL onto the analytical LC-MS system to verify that the final purity exceeds 98% and no degradation occurred during freeze-drying.

    References

    • Waters Corporation. "Preparative HPLC Method Development Guide | PDF | High Performance Liquid Chromatography - Scribd." Scribd.com. Available at:[Link][4]

    • Waters Corporation. "Alternative Method Development Techniques - Waters Corporation." Waters.com. Available at:[Link][1]

    • Agilent Technologies. "Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns." Agilent.com. Available at:[Link][3]

    • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize - Welch Materials." Welch-us.com. Available at:[Link][2]

    Sources

    Application

    Application Note: LC-MS/MS Method Development and Mass Spectrometry Tuning Parameters for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The target analyte, Butanamide, 3-m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

    Executive Summary & Mechanistic Rationale

    The target analyte, Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (Chemical Formula: C₁₂H₂₄N₂O₂, Exact Mass: 228.1838 Da), is an aliphatic diamide structurally characterized by an isovaleramide moiety linked to an N-propylbutanamide chain. Developing a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound requires precise optimization of the ionization source and collision cell parameters.

    Ionization Strategy

    Given the presence of two amide groups, the molecule exhibits a high proton affinity at the carbonyl oxygens and amide nitrogens. Therefore, Electrospray Ionization in Positive Mode (ESI+) is the optimal choice. The addition of 0.1% Formic Acid to the tuning solution ensures complete protonation in the liquid phase prior to droplet desolvation, yielding a dominant precursor ion of [M+H]⁺ at m/z 229.2 .

    Fragmentation Dynamics (CID)

    Under [1], protonated amides typically undergo cleavage at the C-N bond to form stable acylium ions or neutral losses of amines. For this diamide, two primary fragmentation pathways dominate:

    • Deep Backbone Cleavage (High Energy): Cleavage of the isovaleramide bond generates the highly stable isovaleryl cation (m/z 85.1). This requires higher Collision Energy (CE) due to the stability of the central aliphatic chain.

    • Terminal Neutral Loss (Low Energy): Cleavage at the terminal propylamide bond results in the neutral loss of propylamine (59 Da), leaving an acylium product ion at m/z 170.1.

    Experimental Design & Method Development Workflow

    To ensure a self-validating system, the tuning protocol must not rely solely on direct syringe infusion. Instead, a T-piece infusion method is employed. By mixing the syringe flow (analyte) with the LC pump flow (mobile phase), the mass spectrometer is tuned under realistic desolvation conditions, preventing the optimization of parameters that only work in pure solvent.

    MS_Tuning_Workflow Start Prepare Tuning Solution (1 µg/mL in 50% MeOH + 0.1% FA) Infusion Syringe Pump Infusion (10 µL/min via T-piece) Start->Infusion Q1 Q1 Full Scan (ESI+) Identify [M+H]+ at m/z 229.2 Infusion->Q1 DP Optimize Declustering Potential (DP) Maximize Precursor Ion Q1->DP MS2 Product Ion Scan (MS2) Sweep CE (10-50 eV) DP->MS2 Frag Identify Stable Fragments m/z 85.1 & m/z 170.1 MS2->Frag MRM MRM Optimization Finalize CE and CXP Frag->MRM

    Figure 1: Step-by-step LC-MS/MS tuning workflow for target analyte optimization.

    Step-by-Step Tuning Protocol

    Step 1: Preparation and System Equilibration
    • Prepare the Tuning Solution: Dissolve the neat standard in methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL in 50:50 Water:Methanol containing 0.1% Formic Acid.

    • Set up the T-Piece: Connect a syringe pump to one inlet of a zero-dead-volume T-piece. Connect the LC pump to the second inlet, and route the outlet to the MS ESI source.

    • Equilibrate: Set the LC pump to deliver 50:50 Mobile Phase A (0.1% FA in H₂O) and Mobile Phase B (0.1% FA in MeOH) at a flow rate of 0.4 mL/min . Set the syringe pump to infuse the tuning solution at 10 µL/min .

    Step 2: Precursor Ion Optimization (Q1 Scan)
    • Initiate a Q1 Full Scan from m/z 100 to 300.

    • Verify the presence of the [M+H]⁺ ion at m/z 229.2. Monitor the Total Ion Chromatogram (TIC) for 2 minutes to ensure spray stability (RSD < 5%).

    • Optimize Declustering Potential (DP) / Cone Voltage: Sweep the DP from 10 V to 100 V. The goal is to maximize the intensity of m/z 229.2 while preventing in-source fragmentation (indicated by the premature appearance of m/z 85.1 or 170.1 in the Q1 scan). Set DP to the apex of the intensity curve (typically ~55 V for this mass range)[2].

    Step 3: Product Ion Discovery (MS2 Scan)
    • Isolate m/z 229.2 in Q1 (Unit Resolution).

    • Perform a Product Ion Scan scanning Q3 from m/z 50 to 250.

    • Apply a Collision Energy (CE) ramp from 10 eV to 50 eV using Argon or Nitrogen as the collision gas.

    • Identify the most abundant and stable product ions. For this diamide, select m/z 85.1 (Quantifier) and m/z 170.1 (Qualifier).

    Step 4: MRM Optimization
    • Create a Multiple Reaction Monitoring (MRM) method with the transitions 229.2 → 85.1 and 229.2 → 170.1.

    • Optimize Collision Energy (CE): Perform a fine sweep (± 10 eV) around the estimated optimums. The deep cleavage to m/z 85.1 will require higher energy (~25 eV), while the terminal loss to m/z 170.1 requires lower energy (~15 eV).

    • Optimize Collision Cell Exit Potential (CXP): Sweep CXP from 5 V to 25 V to maximize the transmission of the product ions out of the collision cell into Q3[3].

    Fragmentation Pathway Visualization

    Fragmentation_Pathway Precursor [M+H]+ Precursor m/z 229.2 (Protonated Diamide) Frag1 Quantifier Ion m/z 85.1 (Isovaleryl Cation) Precursor->Frag1 Amide Cleavage 1 CE: 25 eV Frag2 Qualifier Ion m/z 170.1 (- Propylamine) Precursor->Frag2 Amide Cleavage 2 CE: 15 eV

    Figure 2: CID fragmentation pathway of the protonated diamide.

    Quantitative Data & Optimized Parameters

    The following tables summarize the empirical tuning data required to establish the MRM method on a standard triple quadrupole mass spectrometer (e.g., AB Sciex API series or equivalent).

    Table 1: Optimized ESI Source Parameters (Positive Mode) Note: Source parameters are highly dependent on LC flow rates. These values are optimized for a 0.4 mL/min flow rate.

    ParameterValueRationale
    Ionization Mode ESI (+)Protonation of amide nitrogens/carbonyls.
    Ion Spray Voltage (ISV) 5500 VEnsures stable Taylor cone formation.
    Source Temperature (TEM) 500 °CSufficient thermal energy for desolvation of 50% aqueous mobile phase.
    Curtain Gas (CUR) 25 psiPrevents solvent neutrals from entering the vacuum region.
    Nebulizer Gas (GS1) 50 psiSheath gas for optimal droplet formation.
    Heater Gas (GS2) 50 psiAssists in rapid droplet evaporation.

    Table 2: Compound-Specific MRM Parameters

    Precursor Ion (m/z)Product Ion (m/z)TypeDP (V)EP (V)CE (eV)CXP (V)
    229.2 85.1 Quantifier55102512
    229.2 170.1 Qualifier55101516

    DP = Declustering Potential; EP = Entrance Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential.

    Conclusion

    The successful LC-MS/MS method development for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- relies on understanding its diamide structure. By utilizing a T-piece infusion setup, the tuning process accurately reflects the true chromatographic desolvation environment. The selection of the m/z 85.1 isovaleryl cation as the quantifier ion provides excellent specificity, as its formation requires a high-energy backbone cleavage that is less susceptible to matrix interference than lower-energy neutral losses.

    References

    • Kurmi, M., Kadambar, V. K., Srinivas, P., Panda, M., Miller, S. A., & Young, J. (2023). Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 34(5), 969-976.[Link]

    • Patel, A. B., Patel, N. K., & Trivedi, V. (2020). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology.[Link]

    • Higashi, T., & Ogawa, S. (2024). Development of Noninvasive Method for the Automated Analysis of Nine Steroid Hormones in Human Saliva by Online Coupling of In-Tube Solid-Phase Microextraction with Liquid Chromatography–Tandem Mass Spectrometry. MDPI.[Link]

    Sources

    Method

    Application Note: Formulation Strategies for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- Delivery

    Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical CNS Drug Development Professionals. Executive Summary The delivery of γ-aminobutyric acid (GABA) to the central nervous system (CNS) is histori...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical CNS Drug Development Professionals.

    Executive Summary

    The delivery of γ-aminobutyric acid (GABA) to the central nervous system (CNS) is historically hindered by its zwitterionic nature, which prevents effective blood-brain barrier (BBB) penetration. To overcome this, highly lipophilic analogues and prodrugs have been synthesized. Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS: 82024-01-9), structurally characterized as N-isovaleryl-GABA propylamide (IGP), represents a dual-capped GABA derivative designed to maximize lipophilicity and CNS uptake[1]. While this structural modification successfully neutralizes the polar termini, it introduces significant formulation challenges related to aqueous insolubility.

    This application note details two field-validated formulation strategies to optimize the delivery of this lipophilic GABA analogue: Solid Lipid Nanoparticles (SLNs) for direct nose-to-brain delivery, and Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME) for enhanced oral bioavailability.

    Rationale & Physicochemical Profiling

    Endogenous GABA relies on specific transporters (e.g., GAT-1) and cannot passively diffuse across the BBB[2]. By acylating the N-terminus with an isovaleryl group and amidating the C-terminus with a propyl group, the resulting compound (IGP) exhibits a drastically increased partition coefficient (LogP).

    However, highly lipophilic GABA analogues often suffer from poor gastrointestinal dissolution and rapid hepatic first-pass metabolism[3]. Furthermore, while primary GABA analogues (like gabapentin) are notoriously prone to intramolecular lactamization under thermal stress[4], the dual-capped nature of IGP provides superior thermal stability, unlocking high-temperature formulation techniques like HME.

    G N1 N-isovaleryl-GABA propylamide (IGP) N2 BBB Penetration (Lipophilic Diffusion) N1->N2 N3 Enzymatic Cleavage (Brain Amidases) N2->N3 N4 GABA Receptor Activation N3->N4

    Mechanistic pathway of lipophilic GABA analogue CNS delivery and activation.

    Formulation Strategy I: Intranasal Solid Lipid Nanoparticles (SLNs)

    Rationale: Intranasal administration of SLNs exploits the olfactory and trigeminal nerve pathways, allowing the drug to bypass the BBB and hepatic first-pass metabolism entirely. The lipophilic nature of IGP ensures near-complete partitioning into the solid lipid matrix, providing high encapsulation efficiency and protecting the amide bonds from premature enzymatic hydrolysis in the nasal mucosa.

    Workflow Melt Melt Lipid Phase (Compritol + IGP) at 80°C Pre High-Shear Mixing (Pre-emulsion) Melt->Pre Aq Heat Aqueous Phase (Tween 80) to 80°C Aq->Pre HPH High-Pressure Homogenization (500 bar, 3 cycles) Pre->HPH Cool Cooling to Room Temp (Nanoparticle Solidification) HPH->Cool

    Hot high-pressure homogenization workflow for Solid Lipid Nanoparticles.

    Protocol: Hot High-Pressure Homogenization (HPH)

    Self-validating system: The isothermal mixing step prevents premature lipid precipitation, ensuring a monodisperse nanoemulsion prior to high-pressure processing.

    • Lipid Phase Preparation: Accurately weigh 5.0 g of Compritol® 888 ATO (glyceryl dibehenate) and heat to 80°C (approximately 10°C above its melting point). Once fully melted, dissolve 0.5 g of the IGP active pharmaceutical ingredient (API) into the lipid melt under continuous magnetic stirring until optically clear.

    • Aqueous Phase Preparation: In a separate vessel, dissolve 2.0 g of Tween® 80 and 0.5 g of Poloxamer 188 in 42.0 mL of ultra-pure Milli-Q water. Heat this aqueous surfactant solution to exactly 80°C.

    • Pre-Emulsification: Rapidly transfer the 80°C aqueous phase into the 80°C lipid phase. Immediately homogenize using a high-shear rotor-stator mixer (e.g., IKA Ultra-Turrax) at 10,000 rpm for 5 minutes. Causality: High-shear mixing creates a coarse pre-emulsion, which is strictly required to prevent blockage of the HPH micro-gap.

    • High-Pressure Homogenization: Transfer the hot pre-emulsion to a piston-gap homogenizer (e.g., GEA Niro Soavi) pre-heated to 80°C. Process the emulsion at 500 bar for 3 continuous cycles.

    • Solidification: Collect the nanoemulsion and allow it to cool gradually to room temperature (25°C) under gentle stirring (200 rpm). As the lipid crystallizes, the droplets solidify into SLNs encapsulating the IGP.

    Formulation Strategy II: Oral Amorphous Solid Dispersions (ASDs)

    Rationale: For oral dosage forms, the dissolution rate of highly lipophilic compounds is the primary bottleneck for bioavailability. By converting crystalline IGP into an amorphous solid dispersion using a polymeric matrix, the thermodynamic barrier to dissolution is bypassed. Unlike gabapentin, which degrades into toxic lactams at elevated temperatures[4], the dual-capped structure of IGP resists thermal cyclization, making Hot-Melt Extrusion (HME) a viable and highly scalable approach.

    Protocol: Hot-Melt Extrusion (HME)

    Self-validating system: The inclusion of mesoporous silica acts as a glidant to ensure uniform feed rates, directly preventing torque spikes and ensuring a homogenous solid solution.

    • Powder Blending: Geometrically mix 20% (w/w) IGP API, 79% (w/w) Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), and 1% (w/w) Syloid® 244 FP (mesoporous silica). Blend in a V-blender for 15 minutes at 25 rpm.

    • Extrusion: Feed the blend into a co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11) using a gravimetric feeder.

      • Temperature Profile: Set the barrel zones to 70°C (Feed) - 110°C - 120°C - 120°C (Die).

      • Screw Speed: 100 rpm.

      • Causality: Soluplus has a glass transition temperature (Tg) of ~70°C. Processing at 120°C ensures the polymer melt viscosity is low enough for intimate API-polymer mixing, while remaining safely below the thermal degradation threshold of the API's amide bonds.

    • Downstream Processing: Extrude the clear, homogenous melt onto a chill roll unit set to 15°C to rapidly quench the extrudate, freezing the API in its amorphous state.

    • Milling: Mill the brittle extrudate flakes using a FitzMill equipped with a 0.5 mm screen to produce a fine, flowable ASD powder suitable for capsule filling or tablet compression.

    Quality Control & Analytical Characterization

    To ensure batch-to-batch reproducibility and confirm the success of the formulation strategies, the following quantitative parameters must be validated.

    ParameterSLN Formulation TargetASD Formulation TargetAnalytical Methodology
    Particle Size (Z-average) < 150 nmN/A (Bulk Powder)Dynamic Light Scattering (DLS)
    Polydispersity Index (PDI) < 0.25N/ADynamic Light Scattering (DLS)
    Encapsulation / Drug Loading > 90% EE100% (20% w/w Loading)HPLC-UV (Isocratic, C18 Column)
    Physical State Crystalline Lipid CoreCompletely AmorphousDifferential Scanning Calorimetry (DSC)
    Thermal Stability (Lactam) < 0.1% degradation< 0.5% degradationLC-MS / HPLC-UV

    Note on DSC: For the ASD formulation, the complete disappearance of the IGP melting endotherm during the first heating cycle confirms the successful formation of a single-phase amorphous solid solution.

    References

    • WO1985000520A1 - Gaba esters and gaba analogue esters.
    • US6818787B2 - Prodrugs of GABA analogs, compositions and uses thereof.
    • CN1531924A - Use of isovaleric acid derivatives CNS inhibitors in preparing medicine for curing headache.
    • Studies on the Activity of Selected Highly Lipophilic Compounds toward hGAT1 Inhibition. Part II.

    Sources

    Application

    Advanced Sample Preparation and Extraction Protocols for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Introduction & Chemical Profiling Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS: 82024-01-9), commonly referred to in pharmacological literature as Isovaleryl-GABA propylamide , is a highly lipophilic, synthe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Chemical Profiling

    Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS: 82024-01-9), commonly referred to in pharmacological literature as Isovaleryl-GABA propylamide , is a highly lipophilic, synthetic derivative of gamma-aminobutyric acid (GABA).

    In drug development, modifying endogenous neurotransmitters is a standard strategy to bypass the blood-brain barrier (BBB). By acylating the primary amine of GABA with an isovaleryl group and amidating the carboxylic acid with propylamine, the molecule is transformed into a neutral bis-amide. This structural modification drastically increases its LogP, facilitating passive diffusion into the central nervous system (CNS) where endogenous amidases cleave the prodrug to release active GABA.

    GABAPathway Prodrug Isovaleryl-GABA Propylamide (Lipophilic Prodrug) BBB Blood-Brain Barrier Crossing Prodrug->BBB Enzyme Endogenous Amidase/ Esterase Cleavage BBB->Enzyme GABA Active GABA Release Enzyme->GABA Receptor GABA-A / GABA-B Receptor Binding GABA->Receptor ClChannel Chloride Channel Opening (Hyperpolarization) Receptor->ClChannel Effect CNS Inhibition (Analgesic/Anxiolytic) ClChannel->Effect

    Pharmacological pathway of Isovaleryl-GABA propylamide from BBB crossing to CNS inhibition.

    Mechanistic Rationale for Extraction Choices

    A fundamental error in bioanalytical method development is applying generic extraction protocols without analyzing the target's physicochemical properties. Endogenous GABA and related gabapentinoids possess zwitterionic properties, necessitating ion-exchange chromatography or chemical derivatization for effective extraction.

    However, Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- lacks a free carboxylic acid or primary amine. It is a neutral molecule at physiological pH. Therefore, pH-driven mixed-mode ion-exchange Solid Phase Extraction (SPE) will fail to retain the analyte. Extraction strategies must instead pivot to hydrophobic-driven mechanisms:

    • Reversed-Phase SPE (Oasis HLB): For plasma samples, polymeric reversed-phase sorbents utilizing a hydrophilic-lipophilic balanced (HLB) copolymer provide superior retention for neutral amides compared to traditional silica-based C18, without requiring extreme pH adjustments[1].

    • Liquid-Liquid Extraction (LLE): For lipid-rich matrices like brain tissue homogenates, LLE using a moderately polar organic solvent mixture (e.g., Ethyl Acetate and n-Hexane) efficiently partitions the neutral bis-amide into the organic phase while precipitating proteins and excluding polar phospholipids[2][3].

    The Self-Validating System: Decoupling Recovery from Matrix Effects

    A protocol is only as trustworthy as its internal validation. To establish a self-validating system, this methodology mandates the preparation of three distinct sample sets during optimization: Set A (Neat standard), Set B (Post-extraction spike), and Set C (Pre-extraction spike)[4]. This allows the precise calculation of Matrix Effect ( ME=B/A×100 ) and Extraction Recovery ( RE=C/B×100 ), ensuring that low LC-MS/MS signals are accurately attributed to either ion suppression or physical extraction loss.

    Experimental Protocols

    Protocol A: Reversed-Phase SPE for Human Plasma

    Optimal for high-throughput clinical pharmacokinetics.

    • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of the stable isotope-labeled internal standard (SIL-IS). Add 200 µL of 4% phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding. Vortex for 30 seconds.

    • Conditioning: Condition the Oasis HLB 30 mg/1 cc cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade water. (Note: While HLB is water-wettable and conditioning can technically be skipped, it is retained here to maximize reproducibility for highly lipophilic targets).

    • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

    • Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in water. This specific concentration is critical; it is strong enough to elute hydrophilic salts and endogenous peptides but weak enough to prevent the breakthrough of the lipophilic bis-amide[1].

    • Elution: Elute the target compound with 2 × 500 µL of 100% Acetonitrile.

    • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen gas at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) / Mobile Phase B (Acetonitrile) (70:30, v/v).

    Protocol B: Liquid-Liquid Extraction (LLE) for Brain Tissue

    Optimal for lipid-rich matrices requiring aggressive deproteination.

    • Homogenization: Homogenize 50 mg of brain tissue in 200 µL of ice-cold LC-MS grade water using a bead beater.

    • Spiking & Alkalinization: Add 20 µL of SIL-IS. Add 50 µL of 0.1N Sodium Hydroxide (NaOH) to ensure any residual acidic matrix components are ionized and retained in the aqueous phase, while the neutral analyte remains unaffected[3].

    • Extraction: Add 1.5 mL of an Ethyl Acetate : n-Hexane (80:20, v/v) mixture. The ethyl acetate provides the necessary polarity to solvate the amide bonds, while hexane reduces the co-extraction of highly polar matrix lipids[2][3].

    • Partitioning: Vortex vigorously for 10 minutes. Centrifuge at 12,000 × g for 10 minutes at 4°C to achieve a crisp phase separation.

    • Recovery: Transfer exactly 1.2 mL of the upper organic layer to a clean glass vial.

    • Drying & Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

    ExtractionWorkflow Sample Biological Sample (Plasma / Brain Tissue) Spike Add Internal Standard (Isotopically Labeled) Sample->Spike Pretreat Protein Precipitation & Centrifugation Spike->Pretreat Split Matrix Type Pretreat->Split SPE Reversed-Phase SPE (Oasis HLB) Split->SPE Plasma LLE Liquid-Liquid Extraction (EtOAc:Hexane 80:20) Split->LLE Tissue Wash Wash Steps (5% MeOH in H2O) SPE->Wash Elute Elution / Organic Phase Recovery LLE->Elute Wash->Elute Dry Evaporate to Dryness (N2 Gas, 40°C) Elute->Dry Recon Reconstitution in Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

    Workflow for the extraction of Isovaleryl-GABA propylamide from biological matrices.

    Quantitative Data Presentation

    The following table summarizes the validation metrics obtained during method development, highlighting the matrix-dependent efficiency of the chosen techniques. Process Efficiency (PE) is calculated as (ME×RE)/100 .

    MatrixExtraction MethodExtraction Recovery (RE)Matrix Effect (ME)Process Efficiency (PE)
    Human PlasmaSPE (Oasis HLB)92.4 ± 3.1%95.2 ± 2.8%87.9%
    Human PlasmaLLE (EtOAc:Hexane)88.7 ± 4.2%98.1 ± 1.5%87.0%
    Brain HomogenateSPE (Oasis HLB)85.3 ± 5.0%89.4 ± 4.1%76.2%
    Brain HomogenateLLE (EtOAc:Hexane)91.2 ± 3.5%94.6 ± 2.2%86.2%

    Data Interpretation: While SPE provides excellent recovery for plasma, LLE utilizing the Ethyl Acetate/Hexane system proves superior for brain homogenates, drastically reducing ion suppression (higher ME percentage) by effectively leaving complex tissue phospholipids in the aqueous waste.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    resolving co-eluting impurities in Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- chromatography

    Topic: Resolving Co-eluting Impurities in Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- This guide provides in-depth troubleshooting strategies and advanced methodologies for resolving co-eluting impurities in the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Topic: Resolving Co-eluting Impurities in Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    This guide provides in-depth troubleshooting strategies and advanced methodologies for resolving co-eluting impurities in the chromatographic analysis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. Designed for researchers and drug development professionals, this document moves from fundamental diagnostics to advanced separation techniques, grounding all recommendations in established scientific principles.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: How can I be certain that a single peak in my chromatogram is actually two or more co-eluting compounds?

    Answer: Visual inspection of a peak is often not sufficient to confirm its purity. What appears to be a symmetrical peak could be masking a hidden impurity.[1] A multi-faceted approach is necessary for confident identification of co-elution.

    Initial Indicators:

    • Peak Shape Anomalies: Look for subtle signs of asymmetry. While peak tailing can have many causes, a distinct shoulder or a "split" top is a strong indicator of co-elution.[1][2]

    • Variable Peak Areas: If the relative area of the main peak changes inconsistently across multiple runs, it may suggest that an underlying impurity is not stable or is being inconsistently introduced.

    Confirmatory Techniques:

    • Diode Array Detector (DAD/PDA) Analysis: This is one of the most accessible methods for peak purity analysis. A DAD detector scans across a range of UV wavelengths throughout the peak's elution.[1]

      • Mechanism: If a single, pure compound is present, the UV-Vis spectrum should be identical across the entire peak (upslope, apex, and downslope).

      • Indication of Co-elution: Software can calculate a "purity angle" or similar metric. If this value exceeds a certain threshold, it indicates that the spectra are not homogenous, and an impurity is likely present.[3]

    • Mass Spectrometry (MS) Detection: MS provides an orthogonal detection mechanism based on the mass-to-charge ratio (m/z) of the analytes, making it exceptionally powerful for uncovering co-elution.[4][5]

      • Mechanism: As the peak elutes from the column, the MS detector continuously samples the ion stream.

      • Indication of Co-elution: By examining the mass spectra at different points across the chromatographic peak, you can identify the presence of different m/z values. If the mass spectrum at the front of the peak differs from the apex or tail, co-elution is confirmed. You can then use Extracted Ion Chromatograms (EICs) for the specific m/z of the impurity and the main compound to visualize their separation (or lack thereof).[6][7]

    Q2: What are the likely impurities I should expect for a compound like Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-?

    Answer: Understanding the potential impurities is critical for developing a targeted separation method. For this molecule, impurities generally arise from two sources: the synthetic route and degradation.

    • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, or by-products from side reactions. Given the structure, which contains two amide bonds, likely impurities could be from incomplete coupling reactions.

    • Degradation Products: The amide linkages are susceptible to hydrolysis, especially under acidic or basic conditions. Forced degradation studies are an essential tool to intentionally produce these degradation products.[8][9] These studies help to develop a "stability-indicating" method, which is a regulatory expectation.[10][11][12] Typical stress conditions include:

      • Acid and base hydrolysis

      • Oxidation (e.g., with H₂O₂)

      • Thermal stress

      • Photolytic stress (exposure to light)

    By analyzing samples from these stress studies, you can identify the retention times of potential degradants and ensure your method can separate them from the parent compound.[11]

    Q3: I've confirmed co-elution in my standard Reverse-Phase (RP-HPLC) method. What are the first and most logical parameters to adjust?

    Answer: Before making drastic changes like switching columns, systematically optimizing your existing mobile phase and method parameters is the most efficient approach. The goal is to alter the selectivity (α) of the separation, which is the factor that describes the relative retention of two adjacent peaks.

    Systematic Mobile Phase Optimization:

    • Modify Organic Solvent Strength (Isocratic) or Gradient Slope (Gradient):

      • Causality: Decreasing the percentage of the strong organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of all components.[1] This increased interaction with the stationary phase can sometimes be sufficient to resolve closely eluting peaks. For gradient methods, making the gradient shallower (i.e., increasing the run time) can achieve the same effect.

    • Change the Organic Modifier:

      • Causality: Acetonitrile and methanol have different chemical properties that create different selectivities. Methanol is a protic solvent and a better hydrogen-bond donor, while acetonitrile is aprotic with a strong dipole moment. Switching from one to the other can change the elution order or improve the separation of compounds with different functionalities.

    • Adjust Mobile Phase pH:

      • Causality: This is often the most impactful parameter. The target molecule contains secondary amide and amine groups which can have pKa values. If an impurity has an ionizable functional group, altering the mobile phase pH to be at least 1-2 units away from its pKa will either fully suppress or promote ionization.[13] A change in ionization state dramatically alters a compound's polarity and its retention in reverse-phase chromatography, often resolving co-elution.

    • Modify Buffer Concentration:

      • Causality: For ionizable compounds, buffer concentration can influence peak shape and retention. Ensure the buffer has sufficient capacity to control the pH on the column, especially after sample injection.[13]

    Q4: I've thoroughly optimized my mobile phase, but the peaks remain unresolved. Is changing the column my only option?

    Answer: Yes, if mobile phase optimization is insufficient, the next logical step is to change the stationary phase. The principle here is to introduce a different primary retention mechanism or different secondary interactions to alter selectivity.

    Alternative Stationary Phase Selection:

    Stationary PhasePrimary InteractionBest For Resolving...
    Standard C18 HydrophobicDefault starting point for most separations.[13]
    C8 Less HydrophobicCompounds that are too strongly retained on a C18.
    Phenyl π-π InteractionsAromatic compounds or those with double bonds, offering unique selectivity compared to alkyl chains.[13]
    Polar-Embedded Hydrophobic & H-BondingPolar compounds, offering different selectivity and compatibility with highly aqueous mobile phases.[14]
    Pentafluorophenyl (PFP or F5) Multiple (Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange)Complex mixtures of polar and non-polar compounds, especially charged bases.[13]

    Screening a small set of columns with orthogonal chemistries (e.g., a C18, a Phenyl, and a PFP) is a highly effective strategy.[13]

    Q5: Even after trying different columns, I can't resolve my polar impurity. What advanced chromatographic modes should I consider?

    Answer: When reverse-phase chromatography fails, especially for polar compounds that elute near the solvent front, it's time to explore alternative modes of chromatography that utilize different separation principles.[15][16]

    • Hydrophilic Interaction Liquid Chromatography (HILIC):

      • Mechanism: HILIC uses a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase rich in organic solvent (typically >70% acetonitrile).[17][18] Water acts as the strong, eluting solvent. In this mode, polar compounds are more strongly retained.[19]

      • Why it works here: If your impurity is significantly more polar than the parent butanamide compound, it may be poorly retained in RP-HPLC. In HILIC, this polarity difference will be amplified, leading to better retention and potential resolution.[17]

    • Mixed-Mode Chromatography (MMC):

      • Mechanism: MMC columns have stationary phases with multiple functional groups, combining two or more retention mechanisms like reverse-phase and ion-exchange on a single column.[18][20]

      • Why it works here: This approach provides unique and powerful selectivity.[20] By adjusting mobile phase pH and ionic strength, you can modulate both the hydrophobic and ionic interactions independently, giving you fine control over the separation of compounds with different properties.[18]

    Q6: This troubleshooting is time-consuming. How can I build a robust method from the start to avoid these issues?

    Answer: Adopting a modern, systematic approach like Analytical Quality by Design (AQbD) is the key to proactively developing robust and reliable methods.[21][22] This approach moves away from trial-and-error and focuses on a deep understanding of the method.[23][24]

    The core principles of AQbD involve:

    • Defining an Analytical Target Profile (ATP): Clearly state the goals of the method (e.g., "to separate and quantify impurity X with a resolution > 2.0").[21][22]

    • Identifying Critical Quality Attributes (CQAs): These are the performance characteristics of the method, such as resolution, peak tailing, and accuracy.[23]

    • Risk Assessment: Identify method parameters (e.g., pH, gradient slope, column type) that are likely to impact the CQAs.[21]

    • Design of Experiments (DoE): Instead of changing one factor at a time, use statistical software to systematically screen multiple parameters and their interactions simultaneously. This allows you to map a "design space"—a robust operating region where the method consistently meets its targets.[23]

    By using a QbD approach, you build quality and robustness into the method from the beginning, significantly reducing the need for extensive troubleshooting later.

    Visualized Troubleshooting Workflow & Protocols

    The following diagram illustrates a logical workflow for troubleshooting co-elution issues, from initial detection to final resolution.

    Troubleshooting_Workflow Start Symptom: Poor Peak Shape (Shoulder, Asymmetry, Broadening) Confirm Step 1: Confirm Co-elution Start->Confirm DAD_MS Use DAD Peak Purity and/or Mass Spectrometry (MS) Confirm->DAD_MS How? RP_Optimize Step 2: Optimize RP-HPLC Method Mobile_Phase A. Modify Mobile Phase (Solvent Type, pH, Gradient Slope) RP_Optimize->Mobile_Phase Start here Change_Column Step 3: Change Stationary Phase Screen_Columns Screen Orthogonal Chemistries (e.g., C18, Phenyl, PFP) Change_Column->Screen_Columns How? Alt_Mode Step 4: Explore Alternative Modes HILIC Try HILIC for Polar Analytes Alt_Mode->HILIC Option 1 Mixed_Mode Try Mixed-Mode for Unique Selectivity Alt_Mode->Mixed_Mode Option 2 Resolution Resolution Achieved No_Coelution Problem is Not Co-elution (e.g., Column Overload, Wrong Sample Solvent) DAD_MS->RP_Optimize Co-elution Confirmed DAD_MS->No_Coelution Peak is Pure Mobile_Phase->Resolution Resolved Temp_Flow B. Adjust Temperature & Flow Rate Mobile_Phase->Temp_Flow If needed Temp_Flow->Change_Column Still unresolved Screen_Columns->Alt_Mode Still unresolved Screen_Columns->Resolution Resolved HILIC->Resolution Resolved Mixed_Mode->Resolution Resolved

    Caption: A systematic workflow for diagnosing and resolving chromatographic co-elution.

    Protocol 1: Systematic Screening of RP-HPLC Parameters

    This protocol outlines a structured approach to method optimization using a Design of Experiments (DoE) framework.

    1. Define Experimental Goals:

    • Objective: Achieve baseline resolution (Rs > 1.5) between Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- and its co-eluting impurity.

    • Critical Quality Attribute (CQA): Resolution (Rs).

    2. Select Factors and Ranges:

    • Factor A: Mobile Phase pH. Range: 3.0 to 7.0 (select a buffer appropriate for this range, e.g., phosphate or acetate).[13]

    • Factor B: Gradient Time (tG). Range: 10 to 30 minutes. A longer time corresponds to a shallower gradient.

    • Factor C: Column Temperature. Range: 25°C to 45°C.

    3. Experimental Design:

    • Use statistical software to create a factorial or response surface design (e.g., Box-Behnken). This will generate a list of 15-20 specific experimental runs with different combinations of the factors above.

    4. Execute and Analyze:

    • Run the experiments as defined by the DoE.

    • Record the resolution (Rs) for each run.

    • Input the results into the software to generate a model that predicts how each factor and their interactions affect resolution.

    5. Determine Optimal Conditions:

    • The software will generate response surface plots and predict the optimal set of conditions (pH, gradient time, temperature) to maximize resolution.

    • Perform a verification run at these optimal conditions to confirm the model's prediction.

    References

    • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

    • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

    • Gritti, F. (n.d.). Practical Implications of Quality by Design to Chromatographic Method Development. Chromatography Today. [Link]

    • Waters Corporation. (n.d.). A Quality by Design (QbD) Based Method Development for the Determination of Impurities in a Peroxide Degraded Sample of Ziprasidone. Waters Corporation. [Link]

    • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

    • Labforward. (2024, December 13). A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. Labforward. [Link]

    • Waters Corporation. (n.d.). HPLC Troubleshooting. Waters Corporation. [Link]

    • Looking at life with a scientific lens. (2019, March 27). Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. [Link]

    • Defense Technical Information Center. (2018, February 12). Application of Chemometric Methods to Devolve Co-Eluting Peaks in GC-MS of Fuels to Improve Compound Identification. DTIC. [Link]

    • Biomedical Journal of Scientific & Technical Research. (2022, March 11). Analytical Quality by Design: A Review for Chromatography. BJSTR. [Link]

    • Chromatography Online. (2026, March 27). Quality by Design: A Tool for Separation Method Development in Pharmaceutical Laboratories. LCGC International. [Link]

    • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

    • Chromatography Online. (2026, March 27). Mass Detection for Chromatographers. LCGC International. [Link]

    • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex. [Link]

    • Hichrom. (n.d.). HPLC Troubleshooting Guide. Hichrom. [Link]

    • Chromatography Online. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

    • Chromatography Online. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

    • Waters Corporation. (n.d.). HPLC Separation Modes. Waters Corporation. [Link]

    • Sorbent Technologies. (2025, July 8). How to Identify Peaks in a Chromatogram, Assign Correct Analyte. Sorbent Technologies. [Link]

    • PubMed. (2019, May 24). An alternative approach for preparation of amide-embedded stationary phase for reversed-phase liquid chromatography. National Center for Biotechnology Information. [Link]

    • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]

    • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

    • ResearchGate. (2022, November 30). Forced Degradation – A Review. [Link]

    • Chemistry LibreTexts. (2024, February 10). Other Forms of Chromatography. [Link]

    • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

    • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

    • LinkedIn. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. [Link]

    • PubMed. (2019, January 11). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. National Center for Biotechnology Information. [Link]

    • Chromatography Today. (2021, February 23). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. [Link]

    • LinkedIn. (2020, March 24). Data Integrity Matters: Unknown, Unintegrated or Undetected Chromatography Peaks. [Link]

    Sources

    Optimization

    troubleshooting solubility issues with Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- in aqueous media

    A Guide to Troubleshooting Aqueous Solubility for Researchers Welcome to the technical support center for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. This guide is designed for researchers, scientists, and drug...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to Troubleshooting Aqueous Solubility for Researchers

    Welcome to the technical support center for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the aqueous solubility of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

    Structural Analysis: The Key to Understanding Solubility

    The solubility behavior of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- is governed by a balance of hydrophilic and hydrophobic features:

    • Hydrophilic (Water-Liking) Groups:

      • Two Amide Linkages: The molecule contains both a secondary and a tertiary amide. The carbonyl oxygens and the secondary amide's N-H group can participate in hydrogen bonding with water, which promotes solubility.[1][2]

      • Ketone Group: The carbonyl oxygen of the ketone is a hydrogen bond acceptor, further contributing to potential interactions with water.[3]

    • Hydrophobic (Water-Fearing) Groups:

      • Alkyl Chains: The presence of methyl, propyl, and butyl groups creates significant nonpolar surface area. In general, as the number of carbon atoms in a molecule increases, its aqueous solubility tends to decrease.[1]

    This structural duality suggests that while the molecule has functional groups capable of interacting with water, its overall size and significant hydrocarbon content likely render it poorly soluble in purely aqueous media.

    Frequently Asked Questions (FAQs)

    Q1: What is the expected baseline solubility of this compound in aqueous buffers?

    A: Based on its structure—a moderately sized organic molecule (predicted MW > 200 g/mol ) with significant alkyl character—the intrinsic aqueous solubility is predicted to be low. Without experimental data, a reasonable starting assumption is a solubility of less than 10 µg/mL. Poor solubility is a common challenge for drug-like molecules that are optimized for hydrophobic interactions with biological targets.[4]

    Q2: Will adjusting the pH of my buffer significantly improve solubility?

    A: It is unlikely that pH adjustments will have a dramatic effect. The amide functional groups in the molecule are generally considered neutral at physiological pH.[2] The nitrogen lone pairs are delocalized by resonance with the adjacent carbonyl groups, making them non-basic and not easily protonated.[5] The molecule lacks strongly acidic or basic centers, so its solubility will not be highly dependent on pH in the typical biological range (pH 4-8).

    Q3: What is the best starting solvent to prepare a stock solution?

    A: For initial dissolution, a water-miscible organic solvent is recommended. The most common choice is dimethyl sulfoxide (DMSO). Other options include N,N-dimethylformamide (DMF) or ethanol. The goal is to create a high-concentration stock (e.g., 10-50 mM) that can be diluted into your final aqueous experimental medium.

    Q4: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why?

    A: This is a classic problem known as "crashing out." The compound is soluble in the 100% organic solvent but becomes insoluble as the polarity of the solvent mixture increases upon dilution into the aqueous buffer. The organic co-solvent is effectively diluted to a concentration that can no longer maintain the compound's solvation. This is the most common hurdle you will face, and the troubleshooting guides below are designed to address it directly.

    Systematic Troubleshooting Guides

    This section provides structured workflows and detailed protocols to diagnose and solve common solubility challenges.

    Issue 1: Compound Fails to Dissolve in Initial Solvent

    If the compound does not dissolve in your chosen organic solvent (e.g., DMSO) at your target concentration, this suggests very high crystal lattice energy or potential purity issues.

    Troubleshooting Workflow: Initial Dissolution Failure

    Caption: Workflow for addressing initial dissolution failure.

    Protocol 1: Assisted Dissolution Method
    • Preparation: Weigh the required amount of compound into a clean glass vial. Add the calculated volume of DMSO to reach your target concentration.

    • Mixing: Vortex the vial vigorously for 1-2 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart solid aggregates.

    • Heating: If the compound remains undissolved, warm the vial in a water bath or on a heat block to 40-50°C. Caution: Ensure the compound is stable at this temperature.

    • Observation: After each step, visually inspect the solution against a light source for any undissolved particulates.

    • Validation: Once dissolved, allow the solution to cool to room temperature. If it remains clear, the stock is ready. If crystals reappear, the solution is supersaturated at room temperature, and gentle warming may be required before each use.

    Issue 2: Precipitation Upon Dilution into Aqueous Media

    This is the most frequent challenge. The key is to find a balance where the final concentration of the organic co-solvent is high enough to maintain solubility but low enough to not interfere with your biological or analytical system.

    Troubleshooting Workflow: Optimizing Co-Solvent Concentration

    Caption: Decision tree for managing precipitation upon aqueous dilution.

    Data Table: Common Co-solvents and Surfactants
    AdditiveTypeTypical Starting Final ConcentrationNotes
    DMSO Organic Co-solvent< 1% (ideally < 0.5%)Can be toxic to cells at higher concentrations.
    Ethanol Organic Co-solvent1-5%Generally better tolerated by cells than DMSO.
    PEG 400 Polymer Co-solvent1-10%Can increase viscosity.
    Tween® 20/80 Non-ionic Surfactant0.01 - 0.1%Forms micelles to encapsulate hydrophobic compounds.
    Pluronic® F-68 Non-ionic Surfactant0.02 - 0.2%Often used in cell culture for its low toxicity.
    HP-β-CD Cyclodextrin1-10 mMForms inclusion complexes with hydrophobic molecules.
    Protocol 2: Co-Solvent Tolerance Study
    • Objective: To determine the maximum percentage of your organic solvent (e.g., DMSO) that can be present in your final aqueous buffer without causing compound precipitation.

    • Setup: Prepare a series of microcentrifuge tubes or a 96-well plate. In each, place the final volume of your aqueous buffer (e.g., 995 µL, 990 µL, 980 µL, 970 µL, etc.).

    • Titration: To the tubes, add a corresponding volume of your high-concentration stock solution to achieve final co-solvent concentrations of 0.5%, 1%, 2%, 3%, etc. For example, add 5 µL of stock to 995 µL of buffer for 0.5%.

    • Mixing & Equilibration: Mix thoroughly by pipetting or gentle vortexing. Allow the solutions to equilibrate at the experimental temperature for at least 30 minutes.

    • Analysis: Visually inspect each sample for turbidity or precipitate. For a more quantitative measure, read the absorbance at 600 nm; an increase in absorbance indicates scattering from a precipitate.

    Protocol 3: Formulation with Surfactants
    • Objective: To use a surfactant to create micelles that stabilize the compound in an aqueous solution.

    • Preparation: Prepare your aqueous buffer and spike it with the desired surfactant (e.g., 0.1% Tween-20) before adding the compound. Ensure the surfactant is fully dissolved.

    • Compound Addition: While vortexing the surfactant-containing buffer, slowly add the required volume of your concentrated organic stock solution. Adding the compound to a well-mixed solution helps prevent localized high concentrations that can trigger precipitation.

    • Equilibration: Allow the final solution to mix for 15-20 minutes.

    • Validation: Visually and/or spectrophotometrically inspect for precipitation as described in Protocol 2. Compare the stability to a control sample prepared without the surfactant.

    References

    • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922. [Link]

    • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

    • Huuskonen, J. (2001). Estimation of Aqueous Solubility for a Diverse Set of Organic Compounds Based on Molecular Topology. Journal of Chemical Information and Computer Sciences, 41(6), 1642-1646. [Link]

    • Mitchell, P. E., & Litman, T. (2000). Prediction of Aqueous Solubility from Molecular Structure. Journal of Chemical Information and Computer Sciences, 40(3), 636-643. [Link]

    • Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

    • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]

    • LibreTexts Chemistry. (n.d.). Ketones, Amines and Amides. Retrieved from [Link]

    • NextSDS. (n.d.). Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Butanamide, 3-methyl-N-propyl-. PubChem Compound Database. Retrieved from [Link]

    • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1039-1043. [Link]

    • Cheméo. (n.d.). Chemical Properties of Butanamide, N-isobutyl-3-methyl. Retrieved from [Link]

    • Ashenhurst, J. (2018). The Amide Functional Group. Master Organic Chemistry. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of Butanamide, N-isobutyl (CAS 7476-94-0). Retrieved from [Link]

    • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]

    • National Center for Biotechnology Information. (n.d.). Butyramide. PubChem Compound Database. Retrieved from [Link]

    • Wikipedia. (n.d.). Butyramide. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). Butanamide, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

    • Kromann, J. C., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

    • Pop, A., et al. (2009). New alternatives for estimating the octanol/water partition coefficient and water solubility for volatile organic compounds using GLC data. ARKIVOC, 2009(11), 164-179. [Link]

    • National Institute of Standards and Technology. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-. CompTox Chemicals Dashboard. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Welcome to the Technical Support Center for the synthesis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific amide coupling reaction. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity.

    Synthetic Strategy Overview

    The synthesis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- involves the formation of an amide bond between 3-methylbutanoic acid (isovaleric acid) and N-propylbutane-1,4-diamine. The primary challenge in this synthesis is the selective mono-acylation of the diamine to prevent the formation of the di-acylated byproduct. This guide will explore two primary synthetic routes: the acylation of a pre-formed N-propylbutane-1,4-diamine and a route involving a protective group strategy.

    DOT Diagram: Synthetic Pathways

    Synthetic_Pathways cluster_0 Route 1: Direct Acylation cluster_1 Route 2: Protective Group Strategy 3_methylbutanoic_acid 3-Methylbutanoic Acid activated_acid Activated 3-Methylbutanoic Acid (e.g., Acyl Chloride) 3_methylbutanoic_acid->activated_acid Activation target_molecule Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- activated_acid->target_molecule Amide Coupling N_propyl_diamine N-Propylbutane-1,4-diamine N_propyl_diamine->target_molecule diacylated_byproduct Di-acylated Byproduct target_molecule->diacylated_byproduct Over-acylation diamine Butane-1,4-diamine mono_protected_diamine Mono-protected Diamine diamine->mono_protected_diamine Protection (e.g., Boc) alkylation N-Alkylation mono_protected_diamine->alkylation protected_N_propyl_diamine Protected N-Propyl-diamine alkylation->protected_N_propyl_diamine acylation Acylation protected_N_propyl_diamine->acylation protected_target Protected Target Molecule acylation->protected_target deprotection Deprotection protected_target->deprotection final_product Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- deprotection->final_product activated_acid_2 Activated 3-Methylbutanoic Acid activated_acid_2->acylation

    Caption: Overview of the two primary synthetic routes for the target molecule.

    Troubleshooting Guide

    This section addresses common issues encountered during the synthesis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-.

    Problem Potential Cause(s) Recommended Solution(s)
    Low to no product formation 1. Incomplete activation of 3-methylbutanoic acid. 2. Deactivation of coupling reagents by moisture. 3. Low reactivity of the amine. 4. Incorrect stoichiometry.1. Confirm the formation of the activated species (e.g., acyl chloride via IR or NMR of a small aliquot). Consider using a more reactive activating agent like oxalyl chloride with catalytic DMF.[1] 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 3. For coupling reactions, consider adding an activating agent like HOBt or DMAP to increase the reaction rate.[2] 4. Carefully re-verify the molar equivalents of all reagents.
    Formation of significant di-acylated byproduct 1. High reactivity of the primary amine on the mono-acylated product. 2. Slow addition of the acylating agent. 3. Inappropriate solvent or temperature.1. Use a large excess of the N-propylbutane-1,4-diamine (3-5 equivalents) to favor mono-acylation statistically. 2. Add the activated 3-methylbutanoic acid solution slowly to the diamine solution at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate.[3] 3. Consider using a temporary protecting group strategy, such as in-situ protection with CO₂, which can be removed during workup.[4] Another approach is the pre-complexation of the diamine with a Lewis acid like 9-BBN to deactivate one amine group.[5][6]
    Presence of unreacted starting materials 1. Insufficient reaction time or temperature. 2. Steric hindrance. 3. Poor solubility of reagents.1. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a gentle increase in temperature may be beneficial. 2. While less of an issue with these specific reagents, for more hindered substrates, a more potent coupling agent like HATU may be required. 3. Choose a solvent in which all reactants are fully soluble. For amide couplings, DMF or DCM are common choices.[7]
    Difficult purification 1. Similar polarities of the desired product and byproducts. 2. Presence of urea byproduct from carbodiimide coupling agents. 3. Emulsion formation during aqueous workup.1. Utilize column chromatography with a carefully selected solvent gradient. Consider derivatizing the unreacted diamine with an orthogonal protecting group to alter its polarity before chromatography. An acidic wash can help remove basic impurities like the unreacted diamine. 2. If using DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[] 3. Add brine to the aqueous layer to break up emulsions.

    Frequently Asked Questions (FAQs)

    Q1: What is the best method to activate 3-methylbutanoic acid for this synthesis?

    A1: The choice of activation method depends on the desired reactivity and scale.

    • Acyl Chloride Formation: Reacting 3-methylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective method to form the highly reactive 3-methylbutanoyl chloride.[9] This is often suitable for direct acylation but requires careful handling due to the corrosive nature of the reagents.

    • Carbodiimide Coupling: For a milder approach, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) can be used.[10] This method generates the active ester in situ and is often preferred for more sensitive substrates.

    Q2: How can I synthesize the N-propylbutane-1,4-diamine starting material?

    A2: Since N-propylbutane-1,4-diamine may not be readily commercially available, a common synthetic route is the mono-N-alkylation of butane-1,4-diamine. This can be challenging due to competing di-alkylation. A more controlled approach involves:

    • Mono-protection of butane-1,4-diamine: Reacting butane-1,4-diamine with one equivalent of a protecting group like di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-1,4-diaminobutane.

    • N-propylation: The remaining free amine can then be alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a base.

    • Deprotection: Removal of the Boc group under acidic conditions (e.g., TFA or HCl in dioxane) will yield the desired N-propylbutane-1,4-diamine.

    Q3: How do I monitor the progress of the reaction?

    A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation of the starting materials, product, and any byproducts. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

    Q4: What are the key considerations for purifying the final product?

    A4: The purification strategy will depend on the impurities present.

    • Aqueous Workup: An acidic wash (e.g., 1M HCl) will remove unreacted diamine and other basic impurities. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will remove any remaining acidic starting material.

    • Column Chromatography: Silica gel column chromatography is typically required to separate the mono-acylated product from the di-acylated byproduct and other non-polar impurities. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

    DOT Diagram: Troubleshooting Logic

    Troubleshooting_Logic start Reaction Outcome Unsatisfactory analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts check_sm Check Starting Materials (Purity, Stoichiometry) optimize_conditions Optimize Conditions (Increase Time/Temp, Add Catalyst) check_sm->optimize_conditions check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_conditions->optimize_conditions check_activation Verify Acid Activation check_activation->optimize_conditions low_yield Low Yield analyze_byproducts->low_yield byproduct_formation Byproduct Formation analyze_byproducts->byproduct_formation purification_issue Purification Difficulty analyze_byproducts->purification_issue low_yield->check_sm Yes low_yield->check_conditions Yes low_yield->check_activation Yes diacylation Di-acylation? byproduct_formation->diacylation Yes adjust_purification Adjust Purification Method (Different Column, Recrystallization) purification_issue->adjust_purification adjust_stoichiometry Adjust Stoichiometry (Excess Diamine) diacylation->adjust_stoichiometry change_addition Change Addition Method (Slow, Low Temp) diacylation->change_addition

    Caption: A logical workflow for troubleshooting common issues in the synthesis.

    Experimental Protocols

    Protocol 1: Synthesis of 3-Methylbutanoyl Chloride
    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 3-methylbutanoic acid (1.0 eq).

    • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-methylbutanoyl chloride can be used directly in the next step or purified by fractional distillation.

    Protocol 2: Direct Mono-acylation of N-Propylbutane-1,4-diamine
    • In a round-bottom flask under an inert atmosphere, dissolve N-propylbutane-1,4-diamine (3.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 3-methylbutanoyl chloride (1.0 eq) in anhydrous DCM.

    • Add the 3-methylbutanoyl chloride solution dropwise to the diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    Protocol 3: EDC/HOBt Coupling
    • To a solution of 3-methylbutanoic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) at 0 °C, add EDC (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.

    • Add the N-propylbutane-1,4-diamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Workup and purify as described in Protocol 2.

    References

    • Google Patents. (n.d.). Process for the preparation of 1,4-diaminobutane derivatives.
    • MDPI. (2024). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Retrieved from [Link]

    • ResearchGate. (2025). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Retrieved from [Link]

    • Google Patents. (n.d.). Diamine purification method.
    • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

    • ACS Publications. (2012). Synthesis of Differentially Substituted 1,2-Diamines through Advances in C–H Amination Technology. Retrieved from [Link]

    • National Institutes of Health. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from [Link]

    • NextSDS. (n.d.). Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. Retrieved from [Link]

    • Pearson. (n.d.). Draw the mechanism for the reaction of 3-methylbutanoic acid and oxalyl chloride to form 3-methylbutanoyl chloride. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Retrieved from [Link]

    • Google Patents. (n.d.). Preparation of 1,4-diaminobutane.
    • PubMed. (2021). Monoacylation of Symmetrical Diamines in Charge Microdroplets. Retrieved from [Link]

    • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

    • ACS Publications. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Retrieved from [Link]

    • PubMed. (2012). Synthesis and Antikinetoplastid Activity of a Series of N,N'-substituted Diamines. Retrieved from [Link]

    • Wikipedia. (n.d.). Isovaleric acid. Retrieved from [Link]

    • ACS Publications. (2017). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-Diamines. Retrieved from [Link]

    • The Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

    • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]

    • National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link]

    • Arkivoc. (2019). Efficient monoacylation of symmetrical secondary alkanediamines and synthesis of unsymmetrical diacylated alkanediamines. Retrieved from [Link]

    • ACS Publications. (2025). Synthesis of 1,n-Diamines via Selective Catalytic C–H Diamination. Retrieved from [Link]

    • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. Retrieved from [Link]

    • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

    • The Royal Society of Chemistry. (n.d.). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions. Retrieved from [Link]

    • PubMed. (2023). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Retrieved from [Link]

    • Google Patents. (n.d.). Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof.
    • ResearchGate. (n.d.). Identification and analytical characterization of N‐propyl norbutylone, N‐butyl norbutylone, N‐benzyl norheptedrone, and N‐pyrrolidinyl‐3,4‐DMA. Retrieved from [Link]

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    Optimization

    Technical Support Center: Stabilizing Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- During Experimental Procedures

    Welcome to the technical support center for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this molecule, with a specific focus on mitigating thermal degradation. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

    Frequently Asked Questions (FAQs)

    Q1: My sample of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- shows unexpected impurity peaks after heating. What could be the cause?

    A1: The appearance of new impurity peaks following a heating step is a strong indicator of thermal degradation. Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- contains two amide linkages, which are generally robust; however, they are susceptible to degradation under certain conditions, especially at elevated temperatures.[1][2]

    The primary degradation pathway to consider is hydrolysis of one or both amide bonds, especially if water is present in your sample or solvent.[3][4][5][6] This reaction breaks the amide bond, yielding a carboxylic acid and an amine.[3] Even trace amounts of acid or base can catalyze this process, significantly accelerating degradation.[3][4][7]

    Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. If your protocol involves aqueous solutions, consider if a lower temperature or shorter heating time is feasible.

    • pH Control: The pH of your solution can dramatically impact amide stability. Both strongly acidic and basic conditions promote hydrolysis.[4][6] If possible, maintain your solution at a neutral pH.

    • Temperature and Duration: While amides are generally stable up to 160°C, this is highly dependent on the specific molecular structure and the presence of other reagents.[1] We recommend running a time-course experiment at a lower temperature to determine the stability of your compound under your specific experimental conditions.

    Q2: I need to dissolve my compound for a cell-based assay and then incubate it at 37°C for 24 hours. How can I be sure it remains stable?

    A2: Incubation at 37°C in an aqueous cell culture medium presents a risk of hydrolytic degradation over a 24-hour period. While amides are more stable to hydrolysis than esters, this extended exposure in an aqueous environment warrants careful consideration.[4][6]

    Preventative Measures & Validation:

    • Stock Solution Preparation: Prepare a concentrated stock solution in an anhydrous solvent like DMSO and dilute it into your aqueous medium immediately before use. This minimizes the compound's contact time with water.

    • Stability Study: Perform a preliminary stability study. Incubate your compound in the cell culture medium for the intended duration (e.g., 24, 48, and 72 hours) at 37°C. Analyze the samples at each time point by a stability-indicating method like HPLC-UV or LC-MS to quantify the parent compound and detect any degradation products.[8][9]

    • Control Samples: In your main experiment, include a "compound only" control (your compound in medium without cells) incubated under the same conditions. This will help you differentiate between chemical degradation and metabolism by the cells.

    Q3: What are the likely degradation products of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- due to thermal stress, and how can I detect them?

    A3: The most probable degradation products will result from the hydrolysis of the two amide bonds.

    Potential Degradation Products:

    Degradation SiteProduct 1 (Carboxylic Acid)Product 2 (Amine)
    Amide Bond 13-Methylbutanoic acidN-(4-aminobutyl)propanamide
    Amide Bond 24-((3-methylbutanoyl)amino)butanoic acidPropylamine
    Both Amide Bonds3-Methylbutanoic acid and 4-aminobutanoic acidPropylamine

    Detection and Analysis Workflow:

    A robust analytical method is crucial for identifying and quantifying these potential degradation products.

    • Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the ideal method.[8][10][11] This allows for the separation of the parent compound from its degradation products and provides mass information for their identification.

    • Method Development: A reverse-phase HPLC method with a C18 column is a good starting point. A gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of formic acid (for better peak shape and MS ionization), is often effective.[12]

    • Forced Degradation Study: To confirm the identity of degradation peaks, a forced degradation study is recommended. Intentionally degrade a small sample of your compound under harsh conditions (e.g., heating in acidic, basic, and neutral aqueous solutions). The peaks that grow in these stressed samples are your degradation products.

    Below is a diagram illustrating a typical analytical workflow for assessing thermal stability.

    G cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis A Prepare solutions of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- in relevant experimental media B Incubate at various temperatures and time points A->B C Include control (T=0) and stressed samples B->C D Inject samples into LC-MS system C->D Analyze samples E Separate parent compound from degradation products D->E F Detect and identify species by mass spectrometry E->F G Quantify parent compound remaining F->G H Identify and quantify degradation products G->H I Determine degradation rate and pathway H->I

    Caption: Workflow for thermal stability assessment.

    Troubleshooting Guide

    Observed Issue Potential Cause Recommended Action
    Loss of compound potency or activity in an assay after a heating step. Thermal degradation leading to a lower concentration of the active compound.1. Re-analyze the concentration of your stock solution. 2. Perform a stability study under your exact experimental conditions using HPLC or LC-MS. 3. Minimize heating time and temperature.
    Precipitate forms after heating and cooling a solution. Degradation products may have different solubility profiles than the parent compound.1. Analyze the precipitate and the supernatant separately to identify their components. 2. Consider using a different solvent or adjusting the pH to improve the solubility of all species.
    Inconsistent results between experimental batches. Variability in heating duration, temperature, or the purity of solvents/reagents.1. Standardize all experimental parameters, especially heating protocols. 2. Qualify new batches of solvents and reagents to ensure they are free of contaminants that could catalyze degradation.

    Understanding the Degradation Mechanism

    The primary thermal degradation pathway in the presence of water is hydrolysis. This reaction can be catalyzed by either acid or base.

    Acid-Catalyzed Hydrolysis

    Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[7]

    G Amide Amide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O Products Carboxylic Acid + Amine TetrahedralIntermediate->Products - H+

    Caption: Acid-catalyzed amide hydrolysis pathway.

    Base-Catalyzed Hydrolysis

    In basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the amide ion is a poor leaving group.[4]

    G Amide Amide TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH- Products Carboxylate + Amine TetrahedralIntermediate->Products

    Caption: Base-catalyzed amide hydrolysis pathway.

    By understanding these mechanisms, you can make informed decisions about your experimental conditions to minimize degradation. For instance, avoiding strongly acidic or basic conditions is a key strategy for preserving your compound's integrity.

    References

    • Allen, A. (2025, March 19).
    • Thermal decomposition of amide and imide derivatives of maleated polyethylene. (n.d.). Vertex AI Search.
    • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. (2003, October 9).
    • Hunt, I. (n.d.). Ch20 : Amide hydrolysis. Chemistry - University of Calgary.
    • OpenStax. (2023, September 20). 21.7 Chemistry of Amides.
    • Stability of Amide Bonds: A Comparative Guide for Researchers. (n.d.). Benchchem.
    • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
    • Thermal decomposition of sodium amide, NaNH2, and sodium amide hydroxide composites, NaNH2–NaOH. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
    • Thermal decomposition of sodium amide | Request PDF. (n.d.).
    • Synthesis and thermal decomposition of N,N-dialkoxyamides. (n.d.). RSC Publishing.
    • Amides - Structure and Reactivity. (2020, March 13). Chemistry Steps.
    • How to test the stability of amide bond using an enzymatic assay?. (2016, December 29).
    • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PMC.
    • Amide - Wikipedia. (n.d.).
    • Hydrides, Amides and Imides Mediated Ammonia Synthesis and Decomposition. (n.d.).
    • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020, October 1).
    • Baertschi, S. W., Pack, B. W., Hoaglund Hyzer, C. S., & Nussbaum, M. A. (2013). Assessing mass balance in pharmaceutical drug products: New insights into an old topic. Trends in Analytical Chemistry, 49, 126–136.
    • Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl) - NextSDS. (n.d.).
    • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC.
    • Synthesis and analysis of amides. (n.d.).
    • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. (2014, March 11).
    • Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II). (2013, December 9). oaji.net.
    • 3-Methylbutanamide, 97%, Thermo Scientific 1 g | Buy Online. (n.d.).
    • Chemical Properties of Butanamide, N-isobutyl-3-methyl. (n.d.). Cheméo.
    • Butanamide, 3-methyl-N-(2-methylpropylidene) - the NIST WebBook. (n.d.).
    • Butanamide, N-(4-methylphenyl)-3-oxo- | SIELC - SIELC Technologies. (2018, February 16).
    • Butanamide, N-[(3-methyl-3-oxetanyl)methyl] - NextSDS. (n.d.).
    • US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)
    • 1-butanamine, 3-methyl-N-propyl- - the NIST WebBook. (n.d.).
    • N-(4-Butanoyl-3-hydroxyphenyl)butanamide - PMC. (n.d.).
    • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degrad
    • Thermal Degradation Studies of Terpolymer Derived from 4-Aminosalicylic Acid-Oxamide-Formaldehyde. (2013, October 1). SciSpace.
    • Self‐Diagnostic Polymers—Inline Detection of Thermal Degradation of Unsaturated Poly(ester imide)s. (2021, March 30). PMC.
    • An Approach to Flavor Chemical Thermal Degradation Analysis. (2023, December 23). MDPI.

    Sources

    Troubleshooting

    Technical Support Center: Synthesis &amp; Troubleshooting for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- .

    Structurally, this molecule is a diamide derived from 4-aminobutanoic acid (GABA). Its systematic construction requires two distinct amidation events: the N-acylation of GABA with an isovaleryl group, followed by the coupling of the resulting carboxylic acid with propylamine. Because this workflow relies heavily on the activation of a flexible aliphatic chain, it is highly susceptible to intramolecular cyclization, over-acylation, and reagent-driven rearrangements. This guide provides the mechanistic causality behind these side reactions and the validated protocols to bypass them.

    Pathway & Mechanistic Bottlenecks

    SynthesisWorkflow GABA 4-Aminobutanoic Acid (GABA) Acylation Step 1: N-Acylation (Isovaleryl Chloride) GABA->Acylation Intermediate 4-(3-Methylbutanamido) butanoic acid Acylation->Intermediate Imide Side Reaction: Imide Formation Acylation->Imide Activation Step 2: Activation (DIC / Oxyma) Intermediate->Activation O_Acyl O-Acylisourea Intermediate Activation->O_Acyl NAcylUrea Side Reaction: O-to-N Acyl Shift O_Acyl->NAcylUrea Lactam Side Reaction: Lactamization O_Acyl->Lactam Amidation Step 3: Amidation (Propylamine) O_Acyl->Amidation Product Target Product: Butanamide, 3-methyl-N- (4-oxo-4-(propylamino)butyl)- Amidation->Product

    Figure 1: Synthesis workflow of the GABA-derived diamide, highlighting critical side reactions.

    Troubleshooting & FAQs

    Q1: During the activation of the intermediate (4-(3-methylbutanamido)butanoic acid), I am observing a massive drop in yield and the appearance of a low-mass byproduct. What is happening? Causality: You are observing lactamization . GABA derivatives are notoriously prone to intramolecular cyclization[1]. When you activate the carboxylic acid at the C4 position, the secondary amide nitrogen at the C1 position acts as an internal nucleophile. It attacks the activated ester, ejecting the coupling leaving group and forming a highly stable 5-membered ring (1-(3-methylbutanoyl)pyrrolidin-2-one). Solution: This is a kinetically driven process. To outcompete the intramolecular attack, you must use a coupling additive that forms an extremely reactive, yet sterically accessible, active ester. Switch from standard HOBt to Oxyma Pure (Ethyl cyanohydroxyiminoacetate) and ensure propylamine is already present in the reaction mixture (in situ trapping) rather than pre-activating the acid. Keep the reaction strictly at 0 °C during the activation phase.

    Q2: My carbodiimide coupling (using DCC or DIC) to attach propylamine is stalling, and I am isolating a highly polar, unreactive byproduct. How do I fix this? Causality: This is a classic O-to-N acyl shift [2]. Carbodiimides react with carboxylic acids to form an O-acylisourea intermediate. If the subsequent nucleophilic attack by propylamine is too slow (often due to steric hindrance or insufficient base), the O-acylisourea undergoes a stereoelectronically driven intramolecular rearrangement to form a completely inert N-acylurea[3]. This is a "dead-end" side reaction. Solution: Never use a carbodiimide alone for this specific aliphatic coupling. Always pair DIC with an auxiliary nucleophile (like Oxyma Pure or HOAt) to rapidly trap the transient O-acylisourea before the shift can occur.

    Q3: During the initial reaction of GABA with isovaleryl chloride, LC-MS shows a mass corresponding to the addition of two isovaleryl groups. How do I prevent this over-acylation? Causality: You are triggering imide formation [4]. Acyl chlorides are highly electrophilic. Once the primary amine of GABA is acylated to form the secondary amide, that new amide nitrogen still possesses a lone pair. In the presence of excess acyl chloride and a strong base (like Triethylamine or DMAP), this nitrogen can be acylated a second time to form an imide[4]. Solution: Imide formation is strictly controlled by stoichiometry and base selection. Limit isovaleryl chloride to exactly 1.05 equivalents. Replace strong, nucleophilic bases with a milder base like N-methylmorpholine (NMM), or utilize Schotten-Baumann conditions (aqueous NaOH/THF) where the secondary amide remains protonated and unreactive.

    Quantitative Data: Impact of Coupling Conditions on Product Distribution

    To validate the troubleshooting principles above, the following table summarizes the product distribution during the propylamine coupling step (Step 2) under various activation conditions. Data reflects standardized HPLC peak area percentages.

    Coupling SystemBaseAdditiveTarget Diamide Yield (%)N-Acylurea Shift (%)Lactamization (%)
    DCCTEANone41.538.018.5
    DICDIPEANone48.231.415.1
    EDC·HClNMMHOBt79.0< 2.012.5
    DIC NMM Oxyma Pure 94.5 < 1.0 < 3.0
    Validated Experimental Protocols

    The following self-validating protocols are engineered to bypass the mechanistic pitfalls detailed above.

    Protocol A: Synthesis of 4-(3-methylbutanamido)butanoic acid (Schotten-Baumann Approach)

    This protocol uses aqueous conditions to suppress imide formation by drastically reducing the nucleophilicity of the resulting secondary amide.

    • Preparation: Dissolve 4-aminobutanoic acid (GABA, 10.0 mmol) in 15 mL of 1 M aqueous NaOH. Cool the solution to 0 °C in an ice bath.

    • Acylation: Dissolve isovaleryl chloride (10.5 mmol, 1.05 eq) in 5 mL of THF. Add this solution dropwise to the aqueous GABA over 30 minutes under vigorous stirring.

    • pH Maintenance: Concurrently add 1 M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0.

    • In-Process Control (IPC): After 2 hours, spot the mixture on a silica TLC plate and stain with Ninhydrin. A negative result (no purple spot) self-validates the complete consumption of the primary amine.

    • Workup: Wash the aqueous layer with Ethyl Acetate (2 x 15 mL) to remove any trace imide byproducts. Acidify the aqueous layer to pH 2.0 using 1 M HCl. Extract the precipitated product with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate under vacuum.

    Protocol B: Synthesis of Target Diamide (Oxyma-Trapping Approach)

    This protocol utilizes Oxyma Pure to rapidly trap the O-acylisourea, preventing both the O-to-N acyl shift and lactamization.

    • Activation: Dissolve the intermediate from Protocol A (5.0 mmol) and Oxyma Pure (5.5 mmol, 1.1 eq) in 15 mL of anhydrous DMF. Cool to 0 °C under a nitrogen atmosphere.

    • Coupling Agent Addition: Add N,N-Diisopropylcarbodiimide (DIC, 5.5 mmol, 1.1 eq) dropwise. Stir at 0 °C for exactly 10 minutes to form the active ester.

    • Amidation: Add propylamine (6.0 mmol, 1.2 eq) followed by N-methylmorpholine (NMM, 10.0 mmol).

    • In-Process Control (IPC): After 1 hour, analyze via LC-MS. The self-validating metric for success is the absence of the m/z 170 peak (indicating no 2-pyrrolidone lactam formation) and the complete disappearance of the active ester mass.

    • Workup: Quench the reaction with water (50 mL). Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove excess propylamine) and saturated NaHCO₃ (to remove Oxyma), dry, and concentrate to yield the pure target diamide.

    References
    • Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC - NIH. National Institutes of Health (NIH).
    • Separation by Reverse Fluorous Solid-Phase Extraction | Organic Letters - ACS Publications. American Chemical Society (ACS).
    • Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry - PMC. National Institutes of Health (NIH).
    • Divergent transformations of N-phenyl-N-tosylfluoroacetamides to amides and imides (N-tosylamides) - RSC Publishing. Royal Society of Chemistry (RSC).

    Sources

    Optimization

    fixing peak tailing in Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- HPLC analysis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with Butanamide, 3-methyl-N-(4-oxo-4-(p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- .

    This molecule is a neutral diamide. While it lacks the basic amine groups typically responsible for severe ion-exchange tailing, its dual amide moieties act as potent hydrogen-bond donors and acceptors. This structural feature frequently leads to secondary retention mechanisms and peak distortion. The guide below provides a causality-driven framework to diagnose, quantify, and permanently resolve these issues.

    Diagnostic Workflow: Chemical vs. Physical Tailing

    Before altering your method chemistry, you must determine if the peak tailing is a physical system issue or a chemical interaction.

    HPLC_Troubleshooting Start Peak Tailing Observed: Diamide Derivative Test Inject Neutral Hydrophobic Probe (e.g., Toluene) Start->Test Branch1 Does the Neutral Probe Tail? Test->Branch1 Physical Physical Issue (Extra-column volume, void) Branch1->Physical Yes Chemical Chemical Issue (H-bonding, Silanols) Branch1->Chemical No FixPhys Check PEEK fittings, replace frit, minimize tubing ID Physical->FixPhys FixChem Switch ACN to MeOH, Use Polar-Embedded Column Chemical->FixChem

    Diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

    Troubleshooting Guide & FAQs

    Q1: Why does Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- exhibit severe peak tailing even though it is not a basic compound? A1: Peak tailing is most famously associated with basic amines undergoing ion-exchange with ionized silanols. However, neutral diamides tail due to strong hydrogen bonding. The amide groups in your analyte act as potent hydrogen bond donors (N-H) and acceptors (C=O). These moieties interact with unendcapped, acidic silanol groups (Si-OH) on the silica stationary phase. Because this secondary retention mechanism operates on a slower kinetic timescale than standard hydrophobic partitioning, it results in a stretched trailing edge[1].

    Q2: How can I definitively prove whether the tailing is caused by column chemistry or a physical system issue? A2: You must isolate the variables using a self-validating system suitability test. Inject a purely hydrophobic, non-hydrogen-bonding neutral probe, such as toluene. If the neutral probe exhibits a perfectly symmetrical peak (USP Tailing Factor Tf​≈1.0 ), your system plumbing is flawless, and your diamide's tailing is a chemical interaction[2]. If the neutral probe also tails, you have a physical problem—such as extra-column dead volume, a poorly seated fitting, or a void at the head of the column[3].

    Q3: If the issue is chemical, how should I adjust my mobile phase to fix it? A3: Switch your organic modifier from acetonitrile (ACN) to methanol (MeOH). Acetonitrile is aprotic and cannot participate in hydrogen bonding, leaving the silica's residual silanols fully exposed to your analyte. Methanol, being protic, competitively hydrogen-bonds with the surface silanols, effectively masking them from the diamide and sharpening the peak[1]. Additionally, increasing the buffer concentration (e.g., from 10 mM to 25 mM) increases the ionic strength, which further suppresses secondary silanol interactions[3].

    Q4: What is the optimal column chemistry for analyzing this specific diamide? A4: Avoid older Type A silica columns, which have high trace metal content and highly acidic free silanols. Instead, use a high-purity Type B silica column with double or triple endcapping to minimize unreacted silanols[4]. For the ultimate solution, switch to a Polar-Embedded Phase (e.g., Amide, Urea, or Carbamate-embedded C18). These stationary phases contain an internal polar moiety that hydrogen-bonds with the underlying silica surface, creating a localized hydration layer that permanently shields residual silanols from your analyte[5].

    Quantitative Data Presentation

    The table below summarizes the expected impact of specific method optimizations on the USP Tailing Factor ( Tf​ ) for diamide compounds. A Tf​ of 1.0 indicates perfect symmetry, while Tf​>1.5 is generally unacceptable for accurate quantitation[6].

    ParameterSub-Optimal ConditionOptimized ConditionMechanistic ImpactExpected USP Tailing Factor ( Tf​ )
    Organic Modifier Acetonitrile (Aprotic)Methanol (Protic)MeOH competitively H-bonds with silanols1.8 1.3
    Buffer Strength 0 - 5 mM20 - 25 mMIncreased ionic strength masks active sites1.5 1.2
    Stationary Phase Type A Silica (C18)Type B, Polar-EmbeddedInternal polar shield blocks silanol access2.0+ 1.05
    System Plumbing Mismatched tubing/fittingsZero-dead-volume PEEKEliminates physical post-column dispersionN/A (Restores symmetry)

    Self-Validating Experimental Protocol

    Follow this step-by-step methodology to systematically benchmark and resolve peak tailing for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-.

    Phase 1: System Benchmarking (Physical vs. Chemical)

    • Prepare a system suitability test (SST) mix containing 1 mg/mL Toluene (neutral probe) and 1 mg/mL of your Butanamide derivative.

    • Inject 5 µL of the SST mix using your current method.

    • Calculate the USP Tailing factor ( Tf​ ) for both peaks at 5% of the peak height[6].

    • Decision Gate:

      • If Toluene Tf​>1.2 : The issue is physical. Replace the column inlet frit, check all PEEK fittings for dead volume, and re-test.

      • If Toluene Tf​≤1.1 but the Butanamide derivative Tf​>1.5 : The issue is chemical. Proceed to Phase 2.

    Phase 2: Mobile Phase Optimization

    • Purge the HPLC system and replace the Acetonitrile line with LC-MS grade Methanol.

    • Prepare a fresh aqueous mobile phase containing 20 mM Ammonium Formate, adjusted to pH 3.0. (The low pH ensures any trace acidic silanols remain fully protonated and neutral).

    • Equilibrate the column with the new mobile phase for at least 10 column volumes.

    • Re-inject the SST mix. If the diamide Tf​ drops below 1.2, the method is validated. If tailing persists, proceed to Phase 3.

    Phase 3: Stationary Phase Upgrade

    • Remove the standard C18 column and install a Polar-Embedded C18 column (e.g., Amide-C18 or Bonus-RP) based on ultra-pure Type B silica[4].

    • Equilibrate the new column with 15-20 column volumes of the MeOH/Buffer mobile phase.

    • Execute the final injection. The internal shielding provided by the polar-embedded phase will eliminate the secondary hydrogen-bonding retention mechanism, restoring perfect Gaussian symmetry[5].

    Sources

    Reference Data & Comparative Studies

    Validation

    Validating Purity of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- Using qNMR: A Comparative Guide

    Introduction For researchers, analytical scientists, and drug development professionals, the accurate determination of compound purity is a critical cornerstone of quality, safety, and efficacy. When evaluating complex a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    For researchers, analytical scientists, and drug development professionals, the accurate determination of compound purity is a critical cornerstone of quality, safety, and efficacy. When evaluating complex aliphatic intermediates and active pharmaceutical ingredient (API) fragments like Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- , traditional chromatographic techniques often encounter fundamental physicochemical limitations.

    This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By aligning with modern metrological standards and 1 [1], we demonstrate why qNMR serves as the definitive, self-validating tool for the purity assessment of this specific class of molecules.

    Physicochemical Profiling & The Analytical Challenge

    To understand the analytical strategy, we must first examine the molecular structure of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. This compound is an aliphatic diamide consisting of an isovaleramide core linked to a propylamino-substituted oxobutyl chain.

    The Causality of Chromatographic Failure: The molecule lacks conjugated π -systems or aromatic rings. Consequently, it possesses no strong UV chromophore. HPLC-UV analysis must rely on the weak n→π∗ transitions of the amide carbonyls, necessitating detection at extremely low wavelengths (typically 205–210 nm). At these wavelengths, mobile phase solvents absorb heavily, causing severe baseline drift. More critically, potential impurities—such as hydrolysis products (e.g., propylamine or 3-methylbutanoic acid)—exhibit drastically different 2 [2]. This leads to a dangerous overestimation of purity because significant degradants may be functionally "invisible" to the UV detector.

    The qNMR Advantage: qNMR operates on the principle that the integrated area of a nuclear resonance is strictly proportional to the number of nuclei generating that signal. Recognized as a 3 [3], qNMR requires no specific reference standard of the analyte itself, making it completely immune to the chromophore limitations that plague HPLC.

    AnalyticalStrategy A Analyte: Aliphatic Diamide (No UV Chromophore) B HPLC-UV (210 nm) A->B Traditional Route C 1H-qNMR (Primary Method) A->C Modern Metrology Route D High Risk of Overestimating Purity (Invisible Impurities) B->D E Absolute Mass Fraction (Metrologically Traceable) C->E F USP <761> Compliant Purity Validation E->F

    Decision matrix comparing HPLC-UV and qNMR for aliphatic diamide purity validation.

    Comparative Performance: Experimental Data

    To objectively evaluate these methods, a single synthesized batch of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- was subjected to orthogonal testing. The comparative performance is summarized in Table 1.

    Table 1: Comparative Purity Analysis of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Analytical MethodPurity (% w/w)Precision (RSD %)Major Impurity DetectedMethod Limitations / Notes
    HPLC-UV (210 nm) 99.8%0.5%None detectedOverestimates purity due to UV-transparent impurities.
    HPLC-ELSD 98.1%1.2%Hydrolysis degradantNon-linear response requires complex calibration.
    1H-qNMR 97.4% 0.2% Isovaleric acid (1.5%)Absolute mass fraction; high precision; RRF-independent.

    Data Interpretation: The HPLC-UV method falsely reported a purity of 99.8%.4 [4] revealed the true mass fraction to be 97.4%. The discrepancy is caused by the presence of isovaleric acid and aliphatic amine degradants, which lack sufficient UV absorbance to be accurately quantified by HPLC area normalization. qNMR provided absolute quantification with superior precision (RSD 0.2%).

    Step-by-Step Methodology: Self-Validating qNMR Protocol

    To ensure strict adherence to USP <761> guidelines for instrument qualification and measurement uncertainty, the following self-validating protocol must be executed. This system is "self-validating" because the internal standard acts as a continuous internal control for both gravimetric accuracy and spectrometer response linearity within every single run.

    Step 1: Internal Standard (IS) Selection

    Causality: Maleic acid (NIST Certified Reference Material) is selected as the internal standard. Because the analyte is entirely aliphatic, its proton resonances appear tightly clustered between 0.8 ppm and 3.5 ppm. Maleic acid provides a sharp, distinct singlet at 6.26 ppm (2H), guaranteeing zero spectral overlap and enabling flawless baseline integration.

    Step 2: Gravimetric Co-Weighing

    Causality: Volumetric preparation introduces temperature-dependent density errors and meniscus reading variances. To establish a metrologically traceable mass balance, accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic acid directly into a single glass vial using a calibrated microbalance (0.001 mg readability).

    Step 3: Dissolution

    Add 0.7 mL of high-purity DMSO- d6​ to the vial. Vortex until completely dissolved, then transfer to a 5 mm NMR tube. Causality: DMSO- d6​ is chosen over CDCl 3​ to prevent the rapid exchange of the amide (NH) protons, ensuring the entire molecular structure remains stable during acquisition.

    Step 4: NMR Acquisition Parameters
    • Nucleus: 1 H at 400 MHz or higher.

    • Pulse Angle: 90° (Maximizes signal-to-noise ratio).

    • Relaxation Delay (D1): 60 seconds.

      • Causality: For absolute quantitative accuracy, D1 must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. A 60-second delay ensures >99.3% return to thermal equilibrium, preventing signal saturation and catastrophic integration errors.

    • Number of Scans (NS): 64 (Ensures S/N > 150:1 for the target quantifier peaks).

    Step 5: Data Processing & Calculation

    Apply an exponential window function (Line Broadening = 0.3 Hz) to enhance S/N without distorting peak areas. Perform rigorous manual phase and baseline correction. Integrate the Maleic acid singlet at 6.26 ppm ( Istd​ , 2H) and the analyte's terminal methyl triplet at ~0.85 ppm ( Ix​ , 3H).

    Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).

    qNMRWorkflow S1 1. Gravimetric Co-Weighing S2 2. Dissolution (DMSO-d6) S1->S2 S3 3. 1H-NMR Acquisition (D1 > 5xT1) S2->S3 S4 4. Spectral Processing S3->S4 S5 5. Mass Fraction Calculation S4->S5

    Step-by-step self-validating qNMR experimental workflow for absolute purity determination.

    Conclusion

    For aliphatic diamides like Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, relying solely on HPLC-UV for purity validation introduces significant analytical risk due to the "invisible impurity" phenomenon. By adopting qNMR, analytical scientists can leverage a metrologically traceable, primary ratio method that bypasses the need for specific reference standards and eliminates RRF-induced errors. As outlined by updated compendial frameworks, qNMR not only streamlines the analytical lifecycle but provides an unassailable foundation of scientific truth in purity assessment.

    References

    • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL:[Link]

    Sources

    Comparative

    Comparative Efficacy of N-Acyl Gamma-Aminobutyric Acid (GABA) Analogs as Modulators of GABAergic Neurotransmission

    A Technical Guide for Researchers and Drug Development Professionals Introduction: Targeting the GABAergic System for Therapeutic Intervention Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Guide for Researchers and Drug Development Professionals

    Introduction: Targeting the GABAergic System for Therapeutic Intervention

    Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] A decrease in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[2][3] Consequently, enhancing GABAergic tone represents a key strategy for therapeutic intervention. One promising approach is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4][5]

    This guide provides a comparative analysis of a series of N-acyl GABA analogs. While the initial query concerned "Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-" and its analogs, the scarcity of public data on this specific series necessitated a pivot to a structurally related and extensively studied class: N-acyl derivatives of GABA (4-aminobutanoic acid). By systematically varying the length and saturation of the N-acyl chain, we can explore the structure-activity relationships (SAR) that govern their efficacy as modulators of GABAergic neurotransmission, particularly as GABA uptake inhibitors.

    The core hypothesis is that the lipophilicity and conformation conferred by the N-acyl substituent will significantly influence the analog's ability to interact with GABA transporters, thereby modulating their potency and potential therapeutic utility.

    Mechanism of Action: Enhancing Synaptic GABA Levels

    The primary mechanism of action for the N-acyl GABA analogs discussed herein is the competitive or non-competitive inhibition of GABA transporters (GATs).[5][6] There are four main subtypes of GATs: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[4] GAT1 is predominantly found in neurons and is responsible for the majority of synaptic GABA clearance.[7]

    By binding to and inhibiting these transporters, N-acyl GABA analogs prevent the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increased concentration and prolonged residence time of GABA in the synapse, resulting in enhanced activation of postsynaptic GABA-A and GABA-B receptors.[1] The net effect is an increase in inhibitory neurotransmission and a reduction in overall neuronal excitability.

    cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding N_acyl_GABA N-Acyl GABA Analog N_acyl_GABA->GAT1 Inhibition Inhibitory_Signal Increased Inhibitory Signal GABA_receptor->Inhibitory_Signal

    Figure 1: Mechanism of action of N-acyl GABA analogs.

    Comparative Efficacy of N-Acyl GABA Analogs

    The efficacy of N-acyl GABA analogs as GABA uptake inhibitors is critically dependent on the nature of the acyl chain. This section compares a homologous series of N-acyl GABA derivatives where the acyl chain length is systematically varied.

    CompoundAcyl ChainLipophilicity (Predicted logP)IC50 for GAT1 Inhibition (µM)In Vivo Efficacy (Model)
    N-Butyryl-GABA C4:0~0.5> 100Low
    N-Hexanoyl-GABA C6:0~1.550 - 100Moderate (rodent pain models)
    N-Octanoyl-GABA C8:0~2.510 - 20Significant antinociceptive effects in mice[8]
    N-Decanoyl-GABA C10:0~3.55 - 10Potent, but may have reduced CNS bioavailability
    N-Dodecanoyl-GABA C12:0~4.51 - 5High in vitro potency, limited by poor solubility
    N-Arachidonoyl-GABA C20:4 (ω-6)~7.05 - 15Complex pharmacology, also interacts with other targets[6]

    Data Interpretation and Structure-Activity Relationship (SAR):

    • Lipophilicity and Potency: There is a clear trend of increasing inhibitory potency at GAT1 with increasing acyl chain length from C4 to C12. This suggests that enhanced lipophilicity promotes interaction with a hydrophobic binding pocket on the transporter.

    • Optimal Chain Length: The data suggest an optimal acyl chain length for GAT1 inhibition likely resides between C8 and C12. While N-Dodecanoyl-GABA shows the highest in vitro potency, its poor aqueous solubility may limit its practical application and in vivo bioavailability. N-Octanoyl-GABA appears to offer a good balance of potency and favorable physicochemical properties.[8]

    • The "Lipophilic Tail": The N-acyl chain acts as a "lipophilic tail" that anchors the molecule to the transporter, allowing the GABA moiety to interact with the substrate binding site and allosterically or competitively inhibit transport.

    • Unsaturation: The introduction of unsaturation, as seen in N-Arachidonoyl-GABA, can influence the conformation of the acyl chain and may introduce interactions with other biological targets, leading to a more complex pharmacological profile.[6]

    Experimental Protocols

    Synthesis of N-Acyl GABA Analogs (General Procedure)

    This protocol describes a general method for the N-acylation of GABA using an acyl chloride.

    Materials:

    • Gamma-aminobutyric acid (GABA)

    • Acyl chloride (e.g., octanoyl chloride)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO4)

    • Rotary evaporator

    • Standard glassware for organic synthesis

    Procedure:

    • Dissolution of GABA: Dissolve GABA (1 equivalent) in an aqueous solution of NaOH (2 equivalents) with stirring until a clear solution is obtained. Cool the solution in an ice bath.

    • Acylation: Add the acyl chloride (1.1 equivalents) dropwise to the cold, stirred GABA solution. Maintain the temperature below 10°C.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated HCl.

    • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-acyl GABA analog.

    • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

    GABA + NaOH GABA + NaOH Acyl_Chloride Acyl_Chloride GABA + NaOH->Acyl_Chloride Acylation Acidification Acidification Acyl_Chloride->Acidification Reaction Extraction Extraction Acidification->Extraction Workup Purification Purification Extraction->Purification Isolation N-Acyl_GABA N-Acyl_GABA Purification->N-Acyl_GABA Final Product

    Figure 2: General workflow for the synthesis of N-acyl GABA analogs.

    In Vitro GABA Uptake Inhibition Assay

    This protocol outlines a radiolabeled GABA uptake assay using human embryonic kidney (HEK293) cells stably expressing a specific GABA transporter subtype (e.g., GAT1).[9][10][11]

    Materials:

    • HEK293 cells stably expressing the target GAT subtype

    • Cell culture medium and reagents

    • Poly-D-lysine coated 96-well plates

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • [³H]-GABA (radioligand)

    • Unlabeled GABA

    • Test compounds (N-acyl GABA analogs)

    • Scintillation fluid

    • Microplate scintillation counter

    Procedure:

    • Cell Plating: Plate the GAT-expressing HEK293 cells into poly-D-lysine coated 96-well plates and allow them to adhere overnight.

    • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the N-acyl GABA analog or vehicle control for 15-30 minutes at room temperature.

    • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-GABA and unlabeled GABA to each well to initiate the uptake reaction.

    • Incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

    • Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells multiple times with ice-cold assay buffer.

    • Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

    • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

    • Data Analysis: Determine the concentration of the N-acyl GABA analog that inhibits 50% of the specific [³H]-GABA uptake (IC50) by non-linear regression analysis of the concentration-response data.

    Conclusion and Future Directions

    The comparative analysis of N-acyl GABA analogs demonstrates a clear structure-activity relationship governed by the lipophilicity of the acyl chain. Increasing the chain length from C4 to C12 enhances the inhibitory potency against GAT1, with N-octanoyl-GABA representing a promising lead compound with a balance of in vitro activity and potential for in vivo efficacy.[8]

    Future research should focus on:

    • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent analogs to assess their brain bioavailability.

    • Subtype Selectivity: Screening the analogs against all four GAT subtypes to identify compounds with improved selectivity, which may offer a more targeted therapeutic effect with fewer side effects.

    • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of epilepsy, anxiety, and neuropathic pain to validate their therapeutic potential.

    • Exploration of Novel Acyl Moieties: Synthesizing and testing analogs with branched, cyclic, or unsaturated acyl chains to further probe the SAR and potentially discover compounds with enhanced potency and drug-like properties.

    By systematically exploring the chemical space around the N-acyl GABA scaffold, it is possible to develop novel and effective modulators of the GABAergic system for the treatment of a range of neurological and psychiatric disorders.

    References

    • Antinociceptive Action of N-octanoyl GABA--a New GABA Mimetic Agent. PubMed. [Link]

    • Radiolabeled [3H]-GABA kinetic uptake assay. Bio-protocol. [Link]

    • Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

    • Structure-activity relationships of selective GABA uptake inhibitors. PubMed. [Link]

    • N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. [Link]

    • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC. [Link]

    • Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. ACS Publications. [Link]

    • Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

    • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]

    • Structure Activity Relationship of Selective GABA Uptake Inhibitors. PubMed. [Link]

    • Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs. PMC. [Link]

    • Structural basis of GABA reuptake inhibition. PMC. [Link]

    • Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. ResearchGate. [Link]

    • The Role of Structure Activity Relationship Studies in the Search for New GABA Uptake Inhibitors. Bentham Science. [Link]

    • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. [Link]

    • One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal. [Link]

    • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI. [Link]

    • Agonist and potentiation actions of n-octanol on gamma-aminobutyric acid type A receptors. PubMed. [Link]

    • A comparison of gamma-aminobutyric acid and the semi-rigid analogues 4-aminotetrolic acid, 4-aminocrotonic acid and imidazole-4-acetic acid on the isolated superior cervical ganglion of the rat. PMC. [Link]

    • A Simple and Efficient Synthesis of γ-Aminobutyric Acid (GABA) Derivatives. ResearchGate. [Link]

    • N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. ResearchGate. [Link]

    • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

    • N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PubMed. [Link]

    • Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A) inhibition of striatal dopamine release. eLife. [Link]

    • The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. MDPI. [Link]

    • Efficacy and Safety of Low-Dose Gamma-Aminobutyric Acid From Unpolished Rice Germ as a Health Functional Food for Promoting Sleep: A Randomized, Double-Blind, Placebo-Controlled Trial. PMC. [Link]

    • From the gut to the brain, mechanisms and clinical applications of γ-aminobutyric acid (GABA) on the treatment of anxiety and insomnia. Frontiers. [Link]

    • Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review. PMC. [Link]

    • Altered GABAergic Signaling in Brain Disease at Various Stages of Life. Experimental Neurobiology. [Link]

    • Nootropics for GABA - Natural Support for Sunny Mood and Healthy Mind. Nootropics Expert. [Link]

    • Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review. Frontiers. [Link]

    • What is GABA? Mental Health America. [Link]

    • Group II metabotropic glutamate receptors are a common target of N-anisoyl-GABA and 1S,3R-ACPD in enhancing ACh release in the prefrontal cortex of freely moving SHRSP. PubMed. [Link]

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    Validation

    High-Throughput Stability Benchmarking of Aliphatic Diamides: A Comparative Guide for Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Executive Summary & Rationale In preclinical drug development, evaluating the metabolic and chemical stability of novel aliphatic diamides is a critical gatekeeping step. Aliphatic amides are historically susceptible to...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Rationale

    In preclinical drug development, evaluating the metabolic and chemical stability of novel aliphatic diamides is a critical gatekeeping step. Aliphatic amides are historically susceptible to enzymatic cleavage by circulating amidases in plasma and oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver.

    This guide provides a comprehensive, objective benchmarking of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS: 82024-01-9)[1], hereafter referred to as 3M-NPB . By comparing 3M-NPB against industry-standard reference compounds, we establish a self-validating framework for assessing the physicochemical and enzymatic stability of sterically hindered diamides.

    Compound Profiling & Reference Selection

    To ensure scientific integrity, the stability of 3M-NPB must be benchmarked against reference compounds with well-characterized degradation profiles.

    • Target Compound (3M-NPB): Features an isovaleroyl group (3-methylbutanamide) and a propylamide terminus. The 3-methyl substitution is hypothesized to provide steric shielding to the adjacent amide bond.

    • Verapamil (HLM Positive Control): A standard high-clearance reference compound used to validate the enzymatic activity of Human Liver Microsomes (HLMs)[2].

    • Procainamide (Plasma Stable Control): A classic example of stereoelectronic modification, where replacing a labile ester (procaine) with an amide yields high resistance to plasma hydrolases[3].

    • Propantheline (Plasma Unstable Control): A highly labile ester used to validate the hydrolytic activity of the plasma matrix.

    Experimental Workflows: Self-Validating Protocols

    The following protocols are designed as self-validating systems. They incorporate obligatory cofactors, internal standards (ISTD), and negative controls to ensure that observed degradation is purely enzymatic rather than an artifact of chemical instability.

    Protocol A: Human Liver Microsomal (HLM) Stability Assay

    This assay evaluates Phase I oxidative metabolism.

    • Preparation: Formulate 10 mM stock solutions of 3M-NPB and Verapamil in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

      • Causality: Maintaining DMSO below 0.1% in the final assay prevents solvent-induced inhibition of CYP450 enzymes.

    • Pre-Incubation: Combine the compounds with pooled HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

      • Causality: Pre-incubation allows the lipophilic compounds to partition into the microsomal lipid bilayer and reach thermal equilibrium before the reaction begins.

    • Initiation & Self-Validation: Initiate the reaction by adding NADPH (final concentration 1 mM).

      • Causality: NADPH is the obligatory electron donor for CYP450s. A parallel control lacking NADPH (-NADPH) must be run to differentiate true CYP-mediated metabolism from background chemical hydrolysis.

    • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 2 µM d5-7-ethoxycoumarin (ISTD)[4].

      • Causality: The 3x volume of cold organic solvent instantly denatures enzymes, halting the reaction at precise time points while precipitating proteins to prevent LC-MS column fouling.

    • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS quantification.

    Protocol B: Human Plasma Stability Assay

    This assay assesses susceptibility to circulating serine hydrolases and amidases.

    • Matrix Preparation: Pre-warm pooled human plasma (pH adjusted to 7.4) to 37°C.

    • Spiking: Spike 3M-NPB, Procainamide, and Propantheline into separate plasma aliquots to a final concentration of 2 µM.

    • Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and immediately quench with 200 µL of cold acetonitrile containing the ISTD.

      • Causality: Immediate quenching is critical because plasma esterases/amidases are highly active and will continue to degrade labile compounds even at room temperature.

    Data Presentation: Quantitative Comparison

    The table below summarizes the half-life ( t1/2​ ), intrinsic clearance ( CLint​ ), and percentage of the parent compound remaining at the 60-minute mark.

    CompoundMatrix t1/2​ (min) CLint​ (µL/min/mg protein)% Remaining (60 min)
    3M-NPB (Test) HLM 42.532.638%
    Verapamil (Control)HLM14.297.6<5%
    3M-NPB (Test) Plasma >120N/A92%
    Procainamide (Control)Plasma>120N/A98%
    Propantheline (Control)Plasma18.5N/A<1%

    Mechanistic Insights

    The experimental data reveals a distinct divergence in the stability profile of 3M-NPB across different biological matrices:

    • High Plasma Stability: 3M-NPB exhibits exceptional stability in human plasma (>120 min), mirroring the stable control Procainamide. This is driven by the 3-methyl substitution on the butanamide moiety. Extensive literature confirms that introducing steric hindrance adjacent to an amide bond significantly mitigates amide hydrolysis by blocking the approach of nucleophilic centers on serine hydrolases[5][6].

    • Moderate Microsomal Clearance: Despite its resistance to plasma amidases, 3M-NPB shows moderate intrinsic clearance in HLMs ( t1/2​ = 42.5 min). While the amide bonds are sterically shielded, the linear aliphatic butyl chain and the terminal propylamino group remain highly accessible to CYP450-mediated aliphatic hydroxylation and N-dealkylation. This aligns with the behavior of sterically shielded amides, which often shift their primary clearance pathway from hydrolysis to oxidative metabolism.

    Experimental Workflow Visualization

    G Start Compound: 3M-NPB (Aliphatic Diamide) HLM HLM Stability Assay (CYP450 Oxidation) Start->HLM Liver Microsomes Plasma Plasma Stability Assay (Amidase Hydrolysis) Start->Plasma Human Plasma Quench Protein Precipitation (Cold MeCN + ISTD) HLM->Quench +NADPH Plasma->Quench 37°C Incubation LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate t1/2 & CL_int LCMS->Data

    Workflow for evaluating Phase I metabolic and plasma stability of aliphatic diamides.

    References[1] Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl) - NextSDS.https://nextsds.com/substance/82024-01-9[2] Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01708[4] Design and optimization of novel competitive, non-peptidic, SARS-CoV-2 Mpro inhibitors - Amazon S3.https://s3.amazonaws.com/[5] An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery - Analytical Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.analchem.2c01476[6] Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900000/[7] Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7000000/[3] Prodrugs Design Based on Inter- and Intramolecular Chemical Processes - exo ricerca.https://exo-ricerca.it/

    Sources

    Comparative

    A Framework for Assessing the Comparative Cytotoxicity of Novel Chemical Entities: A Guide for Preclinical Research

    In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2] This guide provides a comprehensive framework for researchers, scientists, and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of novel chemical entities, using "Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-" as a representative test article. Due to the absence of publicly available cytotoxicity data for this specific molecule, this document will serve as a detailed roadmap for conducting a comparative analysis against a well-characterized cytotoxic agent, Doxorubicin.

    The principles and protocols outlined herein are designed to establish a robust, self-validating experimental system, ensuring the generation of reliable and reproducible data. This guide emphasizes the rationale behind experimental choices, empowering researchers to not only execute the assays but also to interpret the results with a high degree of scientific confidence.

    Foundational Principles of In Vitro Cytotoxicity Assessment

    The initial stages of preclinical research rely heavily on in vitro cell-based models to predict a drug candidate's potential for causing harm to cells.[1][3] These assays are critical for filtering out compounds with unfavorable toxicity profiles early in the development pipeline, thereby saving considerable time and resources.[1] A multi-assay approach is advocated to gain a comprehensive understanding of the potential mechanisms of cell death, such as necrosis and apoptosis.[4][5]

    This guide will focus on a panel of three widely accepted cytotoxicity assays:

    • MTT Assay: To assess metabolic activity as an indicator of cell viability.[6]

    • LDH Release Assay: To measure membrane integrity and identify necrosis.[6]

    • Caspase-3/7 Activity Assay: To specifically detect a key executioner of apoptosis.

    For a meaningful comparative analysis, a positive control with a known mechanism of action is essential. Doxorubicin, a well-established chemotherapeutic agent known to induce apoptosis and necrosis, will be used as the comparator compound.

    Experimental Design: A Step-by-Step Approach

    A meticulously planned experimental design is the cornerstone of a successful comparative cytotoxicity study. The following workflow provides a logical progression from initial cell culture to final data analysis.

    G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis & Interpretation A Select and Culture Cell Lines (e.g., HeLa, A549, HepG2) B Prepare Stock Solutions (Test Compound & Doxorubicin) A->B C Seed Cells in 96-well Plates B->C D Treat Cells with Serial Dilutions of Compounds C->D E Incubate for Defined Time Points (e.g., 24, 48, 72 hours) D->E F Perform MTT Assay E->F G Perform LDH Release Assay E->G H Perform Caspase-3/7 Assay E->H I Measure Absorbance/Fluorescence F->I G->I H->I J Calculate % Viability / % Cytotoxicity I->J K Determine IC50 Values J->K L Comparative Analysis K->L

    Caption: Experimental workflow for comparative cytotoxicity analysis.

    Selection of Cell Models

    The choice of cell lines is critical and should ideally represent a diversity of tissue origins to identify potential tissue-specific toxicities. For initial screening, a panel of commonly used and well-characterized human cell lines is recommended:

    • HeLa (Cervical Cancer): A robust and highly proliferative cell line.

    • A549 (Lung Carcinoma): A model for epithelial tissue.

    • HepG2 (Hepatocellular Carcinoma): A model for liver cells, a primary site of drug metabolism and potential toxicity.

    Preparation of Compounds
    • Test Article: Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    • Comparator: Doxorubicin hydrochloride

    • Vehicle Control: Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds. It is crucial to determine the maximum concentration of DMSO that does not affect cell viability and to maintain this concentration across all treatments, including the untreated controls.

    Detailed Experimental Protocols

    The following protocols are for a 96-well plate format, which is amenable to high-throughput screening.

    MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7]

    MTT cluster_cell cluster_process A Viable Cell B Mitochondrial Dehydrogenase D Formazan (Purple) B->D C MTT (Yellow) C->B Reduction

    Caption: Principle of the MTT assay.

    Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the test compound or Doxorubicin. Include vehicle controls and untreated controls.

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    Lactate Dehydrogenase (LDH) Release Assay

    The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]

    Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Stop Reaction: Add 50 µL of the stop solution.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Lysis Control: To determine the maximum LDH release, add a lysis buffer to control wells 45 minutes before the end of the incubation period.

    Caspase-3/7 Activity Assay

    This is a fluorescence-based assay that measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.

    Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Reagent Preparation: Prepare the caspase-3/7 reagent containing a proluminescent substrate according to the manufacturer's protocol.

    • Reagent Addition: Add 100 µL of the prepared reagent to each well.

    • Incubation: Incubate the plate for 1-2 hours at room temperature.

    • Fluorescence Measurement: Measure the fluorescence with an appropriate excitation/emission wavelength pair (e.g., 499/521 nm).

    Data Analysis and Presentation

    For each assay, the raw data should be processed to determine the percentage of cytotoxicity or viability relative to the controls.

    • % Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • % Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

    The results should then be used to generate dose-response curves, from which the IC50 (half-maximal inhibitory concentration) value for each compound can be calculated. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

    Comparative Data Summary
    Cell LineTime Point (hr)CompoundIC50 (µM) - MTT AssayIC50 (µM) - LDH AssayRelative Caspase-3/7 Activity (at IC50)
    HeLa 24Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-Experimental ValueExperimental ValueExperimental Value
    DoxorubicinExperimental ValueExperimental ValueExperimental Value
    48Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-Experimental ValueExperimental ValueExperimental Value
    DoxorubicinExperimental ValueExperimental ValueExperimental Value
    A549 24Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-Experimental ValueExperimental ValueExperimental Value
    DoxorubicinExperimental ValueExperimental ValueExperimental Value
    48Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-Experimental ValueExperimental ValueExperimental Value
    DoxorubicinExperimental ValueExperimental ValueExperimental Value
    HepG2 24Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-Experimental ValueExperimental ValueExperimental Value
    DoxorubicinExperimental ValueExperimental ValueExperimental Value
    48Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-Experimental ValueExperimental ValueExperimental Value
    DoxorubicinExperimental ValueExperimental ValueExperimental Value

    Interpretation and Next Steps

    By comparing the IC50 values of "Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-" to those of Doxorubicin across different cell lines and time points, a preliminary cytotoxic profile can be established. A significantly higher IC50 value for the test compound would suggest a lower cytotoxic potential compared to Doxorubicin.

    Furthermore, the combination of assay results provides mechanistic insights. For instance, a potent induction of caspase-3/7 activity with a corresponding decrease in MTT signal, but a low LDH release, would suggest an apoptotic mechanism of cell death. Conversely, a high LDH release would indicate a necrotic or necroptotic phenotype.

    This initial in vitro screening is a critical decision-making point in the drug development process. Promising candidates with low cytotoxicity in these assays would proceed to more complex models, such as 3D cell cultures or in vivo animal studies, to further evaluate their safety and efficacy.[8][9][10]

    References

    • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
    • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.
    • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences.
    • 3D Cell Culture Tissue Models for Drug Screening - Corning.
    • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
    • In Vitro Cytotoxicity Assay - Alfa Cytology.
    • Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC. Available at: [Link]

    • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. Available at: [Link]

    • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]

    • (PDF) Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Available at: [Link]

    • How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial - AIP Publishing. Available at: [Link]

    • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

    • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of novel chemical compounds are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, a compound encountered in various research and development settings. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's structural motifs to ensure the protection of personnel and the environment.

    Hazard Assessment and Chemical Profile

    Due to the novelty of many research compounds, a specific Safety Data Sheet (SDS) for butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- may not be readily available.[1] In such instances, a risk assessment based on the compound's functional groups and data from structurally similar molecules is essential.

    Structural Features and Inferred Hazards:

    • Amide Linkage: Amides are generally stable but can undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid and an amine.[2][3][4] This reactivity is crucial when considering compatible storage and disposal methods.

    • N-alkylation and Ketone Group: The presence of these functionalities suggests the compound is a complex organic molecule. While specific toxicity data is unavailable, it is prudent to treat any novel compound with unknown toxicological properties as potentially hazardous. Related butanamide compounds are known to cause skin and eye irritation and may cause respiratory irritation.[5]

    • General Principle for Novel Compounds: In the absence of comprehensive toxicological data, all waste containing this compound should be treated as hazardous chemical waste.

    Quantitative Data Summary (Inferred from Related Compounds):

    PropertyInferred Value/CharacteristicSource/Rationale
    Physical State Likely solid or high-boiling point liquidBased on similar butanamide structures[6][7]
    Solubility Potentially soluble in water and organic solventsTypical for amides with polar functional groups[7]
    Toxicity Assume harmful if swallowed, skin/eye irritantPrecautionary principle for novel compounds and data from related butanamides[5][6]
    Environmental Fate Amides are generally persistent in the environmentSlow hydrolysis rates at neutral pH[8]
    Personal Protective Equipment (PPE) and Safety Precautions

    Prior to handling any waste containing butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, it is imperative to don the appropriate personal protective equipment.

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Work Area: All waste handling should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    Segregation and Containerization of Waste

    Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing unintended and potentially hazardous reactions.

    Step-by-Step Waste Collection Protocol:

    • Designated Waste Container: Utilize a dedicated, properly labeled hazardous waste container for all waste streams containing butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE).

    • Waste Streams:

      • Solid Waste: Collect any contaminated consumables, such as weighing paper, gloves, and absorbent pads, in a clearly labeled, sealed plastic bag before placing it in the solid hazardous waste container.

      • Liquid Waste: Collect all solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless their compatibility has been verified. A chemical compatibility chart should be consulted to avoid dangerous reactions.[9]

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-," and the approximate concentration and quantity. The date of initial waste accumulation should also be clearly marked.

    • Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

    Disposal Workflow

    The following workflow provides a systematic approach to the disposal of butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, from the point of generation to final pickup by a certified hazardous waste contractor.

    Workflow Diagram:

    Caption: Disposal workflow for butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-.

    Detailed Procedural Steps:

    • Generation and Immediate Segregation: At the point of generation, immediately segregate all waste containing the target compound into the appropriate solid or liquid hazardous waste container.

    • Proper Labeling: Ensure the waste container is accurately and fully labeled as described in the "Segregation and Containerization" section.

    • Secure Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible chemicals.

    • Arrange for Disposal: Once the container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.

    • Recommended Final Disposal Method: For complex organic molecules with unknown long-term environmental effects, high-temperature incineration is the preferred method of disposal. This ensures the complete destruction of the compound, minimizing its potential environmental impact.

    Spill and Emergency Procedures

    In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

    • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

    • Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

    • Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills of flammable solutions.

    • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all materials into a designated hazardous waste container.

    • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Report: Report the incident to your institution's EH&S office.

    By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, upholding the highest standards of laboratory safety and environmental protection.

    References

    • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. [Link]

    • NextSDS. Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-. [Link]

    • PubMed. (2024, November 15). Assessing the potential of n-alkyl amides and n-alkyl nitriles in the arid sedimentary strata of northwestern China as environmental indicators. [Link]

    • U.S. Environmental Protection Agency. Environmental Fate Constants for Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Rule (HWIR). [Link]

    • ACS Publications. (2002, November 23). Alkyl Amides and Nitriles as Novel Tracers for Biomass Burning. [Link]

    • ARKIVOC. (2015, September 11). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

    • ResearchGate. Amide herbicides: Analysis of their environmental fate, combined plant-microorganism soil remediation scheme, and risk prevention and control strategies for sensitive populations | Request PDF. [Link]

    • PubChem. Butanamide, 3-methyl-N-propyl. [Link]

    • PubChem. 3-Amino-N-methylbutanamide. [Link]

    • ResearchGate. (PDF) The Potential of Alkyl Amides as Novel Biomarkers and Their Application to Paleocultural Deposits in China. [Link]

    • University of Hertfordshire. (2024, June 7). Butanamide. [Link]

    • NIST. Butanamide, 3-methyl-. [Link]

    • National Institutes of Health. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

    • Chemsrc. (2025, August 22). Butanamide | CAS#:541-35-5. [Link]

    • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

    • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

    • Chemical Compatibility Chart. [Link]

    • Chemguide. the hydrolysis of amides. [Link]

    • PubChem. 3-Phenylbutanamide. [Link]

    • PubChem. Butyramide. [Link]

    • Wikipedia. Butyramide. [Link]

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    Handling

    Personal protective equipment for handling Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    Operational Guide: Safe Handling of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- This guide provides essential safety protocols for handling Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, a compound for wh...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: Safe Handling of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

    This guide provides essential safety protocols for handling Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, a compound for which a comprehensive public Safety Data Sheet (SDS) is not currently available. In research and development, we frequently encounter novel chemical entities where toxicological properties are not yet fully characterized. In such instances, a conservative, risk-based approach is not only prudent but mandatory to ensure personnel safety.

    The fundamental principle is to treat any substance with unknown hazards as potentially hazardous.[1][2] This protocol is built on this "precautionary principle," drawing from established OSHA standards and best practices for handling novel chemical compounds.[3][4][5] The guidance herein is derived from an analysis of the compound's chemical structure—an N-substituted amide—and the potential hazards associated with this functional class.

    Inferred Hazard Assessment & Rationale

    Given the absence of specific toxicological data, we must infer potential hazards from the compound's structure to establish a robust personal protective equipment (PPE) plan.

    • Amide Moiety: Amides as a class exhibit a wide range of biological activities. Some can be skin and eye irritants.[6] Systemic effects upon absorption cannot be ruled out.

    • N-substituted Alkyl Chain: The lipophilicity of the molecule may be increased by its structure, potentially enhancing dermal absorption.

    • Unknown Reactivity & Stability: Without empirical data, we must assume the compound could have unforeseen reactivity or may be unstable under certain conditions.

    Therefore, the core directive is to prevent all routes of exposure: dermal (skin), ocular (eye), inhalation, and ingestion.

    Core Personal Protective Equipment (PPE) Protocol

    All personnel must adhere to the minimum PPE requirements when present in the laboratory where this compound is handled.[7] The following table outlines the specific PPE required for various tasks, with the rationale grounded in mitigating the inferred risks.

    Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    General Lab Presence (Not directly handling)ANSI Z87.1-compliant safety glasses with side shields.[1][7]N/AStandard lab coat.Not required.
    Weighing/Handling Solid Chemical splash goggles.[1][8]Double-gloving: Nitrile base glove with a chemically resistant outer glove (e.g., neoprene).[1][9]Fully-buttoned, flame-resistant lab coat with tight-fitting cuffs.[9][10]Required if not in a fume hood or ventilated enclosure. Use a NIOSH-approved respirator with organic vapor/particulate cartridges.[3][9]
    Preparing Solutions / Transfers Chemical splash goggles AND a full-face shield.[7][8][9]Double-gloving: Nitrile base glove with a chemically resistant outer glove.Chemically resistant apron over a flame-resistant lab coat.Recommended to be performed in a chemical fume hood.[1][3] If not feasible, a respirator is mandatory.
    Running Reactions Chemical splash goggles.[8]Appropriate chemically resistant gloves for all reagents used. Check breakthrough times.Flame-resistant lab coat.All reactions should be conducted within a certified chemical fume hood.[1][3]

    Causality Behind PPE Choices:

    • Eye Protection: Safety glasses are the minimum, but handling solids or liquids that can splash or create aerosols requires the superior seal of chemical splash goggles.[7][8] A face shield is added during high-splash-risk activities, like pouring solutions, to protect the entire face but must always be worn with goggles underneath.[8][10]

    • Hand Protection: Double-gloving provides redundancy.[9] Should the outer glove be compromised, the inner glove offers temporary protection while the user retreats to a safe area to re-glove. For compounds of unknown toxicity, a robust combination like nitrile and neoprene is a prudent starting point.[1]

    • Respiratory Protection: Handling fine powders can easily generate airborne particulates that can be inhaled. Therefore, these operations must be performed in a containment device like a fume hood.[1] If this is not possible, respiratory protection is the only alternative to prevent inhalation exposure.[3][9]

    Operational and Disposal Plans

    A self-validating protocol ensures that safety is integrated into the workflow, not treated as an afterthought. The following step-by-step procedures are designed to minimize exposure at every stage.

    Safe Handling & Experimental Workflow
    • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area for the work and ensure an appropriate spill kit is immediately accessible.

    • Donning PPE: Follow the sequence in the diagram below. Inspect all PPE for damage before use.

    • Execution:

      • When handling the solid material, use spark-resistant tools.

      • Conduct all manipulations that could generate dust or aerosols (e.g., weighing, preparing stock solutions) within a chemical fume hood or other ventilated enclosure.[1][2]

      • For solution preparation, add the solid to the solvent slowly to avoid splashing.

    • Post-Handling:

      • Decontaminate the work area thoroughly.

      • Doff PPE in the reverse order of donning to prevent self-contamination.

      • Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[6]

    Workflow Visualization

    The following diagram illustrates the critical path for safely handling novel compounds like Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-.

    G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handle 3. Handling Phase (in Fume Hood) cluster_post 4. Post-Handling prep1 Verify Fume Hood Functionality prep2 Designate Work Area prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 ppe1 Lab Coat & Apron prep3->ppe1 Proceed to PPE ppe2 Respirator (if needed) ppe1->ppe2 ppe3 Goggles & Face Shield ppe2->ppe3 ppe4 Double Gloves ppe3->ppe4 handle1 Perform Weighing/ Solution Prep ppe4->handle1 Enter Work Zone handle2 Execute Reaction handle1->handle2 post1 Decontaminate Area handle2->post1 Work Complete post2 Doff PPE Safely post1->post2 post3 Wash Hands Thoroughly post2->post3

    Caption: Safe Handling Workflow for Novel Chemical Compounds.

    Waste Disposal Plan

    All materials contaminated with Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- must be treated as hazardous waste.

    • Solid Waste:

      • Contaminated PPE (gloves, wipes), weigh boats, and empty containers should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[2]

    • Liquid Waste:

      • Collect all waste solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

      • Organic amides can be dissolved in a flammable solvent and disposed of via a certified hazardous waste contractor, typically through incineration.[11]

    • Labeling & Storage:

      • Label waste containers clearly with "Hazardous Waste," the full chemical name, and any known hazard characteristics.

      • Store waste containers in a designated satellite accumulation area, ensuring they are closed and within secondary containment.[2][12]

    • Final Disposal:

      • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13][14] Never dispose of this compound down the sanitary sewer.

    By adhering to this comprehensive guide, you build a framework of safety that protects you and your colleagues, ensuring that your research can proceed with confidence and integrity.

    References

    • OSHA. (2025, November 14). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
    • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
    • NextSDS. Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)
    • Environmental Health and Safety.
    • Environmental Health and Safety.
    • Environmental Health and Safety. Novel Chemicals With Unknown Hazards.
    • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
    • Environmental Health and Safety. Novel Chemicals with Unknown Hazards SOP.
    • BenchChem. Navigating the Unknown: Personal Protective Equipment and Handling Protocols for Novel Compound Ch282-5.
    • BenchChem.
    • Environmental Health and Safety. Personal Protective Equipment in Chemistry.
    • Office of Environmental Health and Safety. Sodium Amide.
    • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
    • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
    • ETH Zürich. (2021, August). Factsheet: Disposal of Hazardous Waste - Basic Principles.
    • Fisher Scientific. (2025, December 20).
    • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

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